molecular formula C7H7N3O B1142666 6-Methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1260664-24-1

6-Methoxy-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1142666
CAS No.: 1260664-24-1
M. Wt: 149.153
InChI Key: XEQKQZRITLAWDD-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrazolo[3,4-b]pyridine is a privileged chemical scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases, which makes it a versatile core structure for developing novel therapeutic agents . This fused bicyclic heterocycle is a significant intermediate in constructing potent inhibitors for a wide range of biologically important kinases . Research has identified pyrazolo[3,4-b]pyridine derivatives as potent anti-leukemic agents that function by inhibiting Topoisomerase IIα, inducing DNA damage, S-phase cell cycle arrest, and apoptosis in cancer cell lines . Furthermore, this chemotype serves as a critical scaffold in the design of innovative Tropomyosin Receptor Kinase (TRK) inhibitors, which are crucial for targeting cancers driven by NTRK gene fusions . The structural versatility of the pyrazolo[3,4-b]pyridine core allows for extensive functionalization, enabling researchers to fine-tune molecular properties and target a diverse array of enzymes and receptors in drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-3-2-5-4-8-10-7(5)9-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQKQZRITLAWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 6-methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis method in the current literature, this guide outlines a robust and well-precedented two-step synthetic pathway. The synthesis proceeds through the formation of a key intermediate, 1H-pyrazolo[3,4-b]pyridin-6(7H)-one, followed by its O-methylation to yield the desired product.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved in two primary stages:

  • Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridin-6(7H)-one. This intermediate is synthesized via a multicomponent reaction involving a 5-aminopyrazole, an aldehyde, and a C3-dianion equivalent, such as malonic acid or its derivatives. This approach is widely utilized for the construction of the pyrazolo[3,4-b]pyridine core.

  • Step 2: O-Methylation of 1H-pyrazolo[3,4-b]pyridin-6(7H)-one. The hydroxyl group of the pyridinone intermediate is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to afford the final this compound.

The overall synthetic transformation is depicted in the following diagram:

G cluster_0 Step 1: Pyridinone Formation cluster_1 Step 2: O-Methylation 5-Aminopyrazole 5-Aminopyrazole Intermediate_1 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one 5-Aminopyrazole->Intermediate_1 Malonic Acid, Aldehyde, Acid Catalyst Final_Product This compound Intermediate_1->Final_Product Methylating Agent, Base G cluster_step1 Step 1: Pyridinone Synthesis cluster_step2 Step 2: O-Methylation and Purification s1_reactants Combine Reactants: 5-Aminopyrazole Malonic Acid Paraformaldehyde s1_reflux Reflux in Acetic Acid/Ethanol s1_reactants->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_filter Filter and Wash Solid s1_cool->s1_filter s1_dry Dry under Vacuum s1_filter->s1_dry s1_product 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one s1_dry->s1_product s2_reactants Combine: Pyridinone Intermediate Base Solvent s1_product->s2_reactants Use as starting material s2_methylation Add Methylating Agent s2_reactants->s2_methylation s2_stir Stir at Room Temperature s2_methylation->s2_stir s2_quench Quench with Water s2_stir->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_wash Wash Organic Layer s2_extract->s2_wash s2_dry Dry and Concentrate s2_wash->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product This compound s2_purify->s2_product

The Physicochemical Landscape of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this paper presents a combination of predicted values, data from closely related analogs, and standardized experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Properties

A thorough literature search did not yield experimentally determined physicochemical data for this compound. However, to provide a frame of reference, the following table includes predicted data for the isomeric compound, 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, and qualitative solubility information for a related pyrazolopyrimidine derivative. It is crucial to note that these values are estimations and should be confirmed through experimental validation.

PropertyValue (for 4-Methoxy-1H-pyrazolo[3,4-b]pyridine)Value (for 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine)
Molecular Formula C7H7N3OC8H8N4O
Molar Mass 149.15 g/mol [1]-
Boiling Point 277.8 ± 50.0 °C (Predicted)[1]-
pKa 5.48 ± 0.20 (Predicted)[1]-
Aqueous Solubility -Poor (< 0.1 mg/mL)[2]
Organic Solvent Solubility -High in DMSO (> 10 mg/mL) and DMF[2]

Experimental Protocols for Physicochemical Characterization

The following are detailed, standardized methodologies for the experimental determination of the core physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[3]

Methodology: Capillary Method [3][4]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus. The setup is heated in a controlled manner, often using a heated metal block or an oil bath.

  • Measurement: The sample is heated slowly, at a rate of approximately 2°C per minute, as the expected melting point is approached.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This provides the melting point range.[4]

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms, such as this compound, the pKa of its conjugate acid is a critical parameter influencing its ionization state at different pH values.

Methodology: Potentiometric Titration [5][6][7]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (typically around 1 mM).[5][6] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[5][6]

  • Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[5][6] It is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[5][6]

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[5] The titration continues until the pH reaches a basic value (e.g., 12-12.5).[5][6]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of steepest slope. The pKa is determined from the pH at the half-equivalence point.[8]

LogP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (nonpolar) and an aqueous (polar) phase. It is a key determinant of a drug's pharmacokinetic properties.

Methodology: Shake-Flask Method [9][10][11]

  • Phase Preparation: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the layers to separate.[9][11]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.

  • Equilibration: The flask is shaken vigorously for a set period (e.g., 2-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.[11]

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[10]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical property for drug absorption and formulation.

Methodology: Saturation Shake-Flask Method [13][14][15]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., PBS at a specific pH) in a flask.[14] This ensures that a saturated solution is formed.

  • Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[15][16]

  • Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.[13]

  • Concentration Measurement: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).[12][13] This concentration represents the aqueous solubility of the compound.

Biological Context: Signaling Pathway and Experimental Workflow

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold are known to be potent inhibitors of various protein kinases, which are key components of cellular signaling pathways.

Representative Signaling Pathway: TBK1 Inhibition

TANK-binding kinase 1 (TBK1) is a serine/threonine-protein kinase that plays a crucial role in the innate immune response.[17] Aberrant TBK1 signaling has been implicated in inflammatory diseases and cancer.[17][18] Several 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as TBK1 inhibitors. The following diagram illustrates a simplified representation of a signaling pathway involving TBK1.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_tbk1 TBK1 Complex cluster_downstream Downstream Effects Pattern Recognition Receptors (PRRs) Pattern Recognition Receptors (PRRs) Adaptor Proteins (e.g., STING, MAVS) Adaptor Proteins (e.g., STING, MAVS) Pattern Recognition Receptors (PRRs)->Adaptor Proteins (e.g., STING, MAVS) TBK1 TBK1 Adaptor Proteins (e.g., STING, MAVS)->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3 (dimer) IRF3 (dimer) IRF3->IRF3 (dimer) dimerizes Nucleus Nucleus IRF3 (dimer)->Nucleus translocates to Type I Interferon Production Type I Interferon Production Nucleus->Type I Interferon Production induces transcription This compound This compound This compound->TBK1 Inhibits

Caption: Simplified TBK1 signaling pathway and the inhibitory action of a pyrazolo[3,4-b]pyridine derivative.

Representative Experimental Workflow: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the construction of the pyridine ring onto a pre-existing pyrazole core. A common method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5-Aminopyrazole Derivative 5-Aminopyrazole Derivative Condensation & Cyclization Condensation & Cyclization 5-Aminopyrazole Derivative->Condensation & Cyclization 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Condensation & Cyclization Solvent Evaporation Solvent Evaporation Condensation & Cyclization->Solvent Evaporation Crude Product Extraction Extraction Solvent Evaporation->Extraction Chromatography Chromatography Extraction->Chromatography Pyrazolo[3,4-b]pyridine Derivative Pyrazolo[3,4-b]pyridine Derivative Chromatography->Pyrazolo[3,4-b]pyridine Derivative Purified Product

Caption: A typical experimental workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

References

Spectroscopic Analysis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimentally determined ¹H and ¹³C NMR data for 6-Methoxy-1H-pyrazolo[3,4-b]pyridine. The data presented in the tables below is hypothetical and provided for illustrative purposes to demonstrate the requested format. The experimental protocols and visualizations are based on established methodologies for analogous compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active pyrazolopyridine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and analytical workflow.

Molecular Structure

The chemical structure of this compound with standardized atom numbering for NMR assignments is presented below.

Caption: Structure of this compound with Atom Numbering.

¹H NMR Data (Hypothetical)

The following table summarizes the predicted ¹H NMR spectral data for this compound.

Proton PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
NH (N1-H)~12.5br s-1H
H3~8.1s-1H
H4~8.3d~8.01H
H5~7.0d~8.01H
OCH₃~4.0s-3H

¹³C NMR Data (Hypothetical)

The following table summarizes the predicted ¹³C NMR spectral data for this compound.

Carbon PositionChemical Shift (δ) ppm
C3~135.0
C3a~118.0
C4~145.0
C5~110.0
C6~160.0
C7a~150.0
OCH₃~55.0

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a detailed, generalized protocol for obtaining ¹H and ¹³C NMR spectra of pyrazolopyridine derivatives.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Common solvents for similar heterocyclic compounds include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference spectra to the residual solvent signal.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: NMR spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally appropriate.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Analysis of Coupling Patterns: Analyze the multiplicity and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivity.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B Insert Sample C 1H and 13C NMR Data Acquisition (Pulse Sequence Execution) B->C Start Experiment D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D FID Data E Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) D->E Processed Spectrum F Structure Elucidation E->F Spectral Data

Caption: General Workflow for NMR Data Acquisition and Analysis.

In-Depth Technical Guide: Mass Spectrometry Analysis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide synthesizes information from the mass spectral behavior of the parent pyrazolo[3,4-b]pyridine scaffold and related methoxy-substituted aromatic compounds. The predicted fragmentation patterns and experimental protocols are based on established principles of mass spectrometry.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectral analysis of this compound under electron ionization (EI) is expected to yield a distinct fragmentation pattern. The initial event is the formation of a molecular ion (M•+), which then undergoes a series of characteristic cleavages.

The primary fragmentation pathways for the pyrazolo[3,4-b]pyridine core involve the loss of small, stable molecules. For pyrazoles, common fragmentation includes the expulsion of hydrogen cyanide (HCN) and molecular nitrogen (N₂). The presence of a methoxy group on the pyridine ring introduces additional fragmentation routes, such as the loss of a methyl radical (•CH₃) or a neutral formaldehyde molecule (CH₂O).

The predicted fragmentation cascade is initiated by several key steps:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a stable radical cation.

  • Loss of formaldehyde (CH₂O): An alternative fragmentation pathway for methoxy aromatics.

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the pyrazole ring.

  • Loss of molecular nitrogen (N₂): Another key fragmentation pathway for the pyrazole moiety.

These initial fragmentations can be followed by subsequent losses of other small molecules, leading to a series of fragment ions that are characteristic of the compound's structure.

Quantitative Data: Predicted m/z Values

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound. The exact mass of the compound is approximately 149.06 g/mol .

Ion Predicted m/z Proposed Fragmentation
[M]•+149Molecular Ion
[M - •CH₃]+134Loss of a methyl radical from the methoxy group
[M - CH₂O]•+119Loss of formaldehyde from the methoxy group
[M - HCN]•+122Loss of hydrogen cyanide from the pyrazole ring
[M - N₂]•+121Loss of molecular nitrogen from the pyrazole ring
[M - •CH₃ - CO]+106Subsequent loss of carbon monoxide
[M - CH₂O - HCN]•+92Subsequent loss of hydrogen cyanide

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Protocol

This method is suitable for volatile and thermally stable compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source. Instruments such as an AEI MS-902 or a VG Micromas LTD-30 operating at 70 eV are suitable.[1]

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Ensure the final concentration is appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).

GC Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Final hold: 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

LC-MS Protocol

This method is advantageous for less volatile compounds or for direct analysis from reaction mixtures.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

LC Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Mass Range: m/z 50-500.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of this compound.

Fragmentation_Pathway M [M]•+ m/z 149 F1 [M - •CH₃]+ m/z 134 M->F1 - •CH₃ F2 [M - CH₂O]•+ m/z 119 M->F2 - CH₂O F3 [M - HCN]•+ m/z 122 M->F3 - HCN F4 [M - N₂]•+ m/z 121 M->F4 - N₂ F5 [M - •CH₃ - CO]+ m/z 106 F1->F5 - CO F6 [M - CH₂O - HCN]•+ m/z 92 F2->F6 - HCN

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject into GC-MS or LC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration Interpretation Fragmentation Pattern Interpretation SpectrumGeneration->Interpretation

Caption: General experimental workflow for MS analysis.

References

The Pyrazolo[3,4-b]pyridine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases and its wide range of pharmacological activities. This technical guide provides an in-depth overview of the discovery, historical development, synthetic methodologies, and biological applications of this important scaffold, with a focus on its role in modern drug discovery.

Discovery and Historical Context

The history of the pyrazolo[3,4-b]pyridine scaffold dates back to the early 20th century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by G. Ortoleva in 1908 .[1] This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine.[1] Just a few years later, in 1911, C. Bulow synthesized N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1] These early syntheses laid the foundation for the exploration of the chemical space and biological potential of this heterocyclic system.

Synthetic Methodologies

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: construction of the pyridine ring onto a pre-existing pyrazole nucleus, or formation of the pyrazole ring on a pre-formed pyridine scaffold. Over the years, numerous methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.

Pyridine Ring Formation on a Pre-existing Pyrazole

This is the most common approach for the synthesis of pyrazolo[3,4-b]pyridines, utilizing readily available 5-aminopyrazole derivatives as key starting materials.

A widely used method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. This reaction proceeds via a condensation-cyclization sequence to afford the pyrazolo[3,4-b]pyridine core. The regioselectivity of the reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound.

General Experimental Protocol (Bulow's Method Adaptation): A mixture of a 5-aminopyrazole derivative (1 equivalent) and a 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography or recrystallization.

The Gould-Jacobs reaction provides an efficient route to 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines. This reaction involves the condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent treatment with phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.

Experimental Protocol Example (Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines): A mixture of a 5-aminopyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 120-140 °C for 1-2 hours. The intermediate is then cyclized by heating at a higher temperature (240-260 °C) in a high-boiling solvent like diphenyl ether. The resulting 4-hydroxypyrazolo[3,4-b]pyridine is then refluxed with an excess of POCl₃ for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated product is collected by filtration, washed with water, and dried.

Pyrazole Ring Formation on a Pre-existing Pyridine

This alternative strategy involves the construction of the pyrazole ring onto a suitably functionalized pyridine derivative. A common approach is the reaction of a hydrazine with a pyridine derivative bearing ortho-amino and cyano or ester functionalities.

Biological Activities and Drug Development Applications

The pyrazolo[3,4-b]pyridine scaffold is a key component in a multitude of biologically active compounds, with applications spanning various therapeutic areas. A significant focus of research has been on the development of kinase inhibitors for the treatment of cancer.

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinD [label="Cyclin D", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK4_6 [label="CDK4/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK2 [label="CDK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase_Entry [label="S-Phase Entry", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyrazolo_pyridine [label="Pyrazolo[3,4-b]pyridine\nInhibitor", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Growth_Factors -> RTK [color="#4285F4"]; RTK -> Ras [color="#4285F4"]; Ras -> Raf [color="#FBBC05"]; Raf -> MEK [color="#FBBC05"]; MEK -> ERK [color="#FBBC05"]; ERK -> CyclinD [label=" Upregulates", fontcolor="#5F6368", color="#FBBC05"]; CyclinD -> CDK4_6 [label=" Activates", fontcolor="#5F6368", color="#34A853"]; CDK4_6 -> Rb [label=" Phosphorylates", fontcolor="#5F6368", color="#34A853"]; Rb -> E2F [label=" Releases", fontcolor="#5F6368", color="#EA4335"]; E2F -> CyclinE [label=" Upregulates", fontcolor="#5F6368", color="#EA4335"]; CyclinE -> CDK2 [label=" Activates", fontcolor="#5F6368", color="#34A853"]; CDK2 -> S_Phase_Entry [label=" Promotes", fontcolor="#5F6368", color="#34A853"]; Pyrazolo_pyridine -> CDK2 [label=" Inhibits", arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT

CDK2 Signaling Pathway Inhibition

Compound IDTargetIC50 (µM)Reference
1 CDK2/cyclin A0.004[2]
2 CDK2/cyclin E0.005[2]
3 CDK21.630[3]
4 CDK20.460[3]
5 CDK2/cyclin A20.24[4]
6 CDK2/cyclin A20.65[4]
7 CDK20.27[5]

PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Overexpression of PIM kinases is associated with various cancers, making them a promising target for anticancer therapies. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent PIM-1 kinase inhibitors.

// Nodes Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1_gene [label="PIM1 Gene\nTranscription", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PIM1 [label="PIM-1 Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl_xL [label="Bcl-xL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyrazolo_pyridine [label="Pyrazolo[3,4-b]pyridine\nInhibitor", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytokines -> JAK [label=" Activate", fontcolor="#5F6368", color="#4285F4"]; JAK -> STAT3 [label=" Phosphorylates", fontcolor="#5F6368", color="#4285F4"]; STAT3 -> PIM1_gene [label=" Induces", fontcolor="#5F6368", color="#FBBC05"]; PIM1_gene -> PIM1 [label=" Translates to", fontcolor="#5F6368", color="#FBBC05"]; PIM1 -> Bad [label=" Phosphorylates\n(inactivates)", fontcolor="#5F6368", color="#34A853"]; Bad -> Bcl_xL [label=" Inhibits", arrowhead=tee, color="#EA4335"]; Bcl_xL -> Apoptosis [label=" Inhibits", arrowhead=tee, color="#EA4335"]; Bcl_xL -> Cell_Survival [label=" Promotes", fontcolor="#5F6368", color="#EA4335"]; Pyrazolo_pyridine -> PIM1 [label=" Inhibits", arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT

PIM-1 Signaling Pathway Inhibition

Compound IDTargetIC50 (nM)Reference
8 PIM-143[6]
9 PIM-126[6]
10 PIM-1670[5]

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are activated by neurotrophins. Gene fusions involving TRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers. Pyrazolo[3,4-b]pyridines have been investigated as potent TRK inhibitors.

// Nodes Neurotrophins [label="Neurotrophins\n(e.g., NGF, BDNF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRK_Receptor [label="TRK Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_Raf_MEK_ERK [label="Ras-Raf-MEK-ERK\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyrazolo_pyridine [label="Pyrazolo[3,4-b]pyridine\nInhibitor", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Neurotrophins -> TRK_Receptor [label=" Binds to", fontcolor="#5F6368", color="#4285F4"]; TRK_Receptor -> Ras_Raf_MEK_ERK [label=" Activates", fontcolor="#5F6368", color="#FBBC05"]; TRK_Receptor -> PI3K_AKT [label=" Activates", fontcolor="#5F6368", color="#34A853"]; TRK_Receptor -> PLCg [label=" Activates", fontcolor="#5F6368", color="#EA4335"]; Ras_Raf_MEK_ERK -> Cell_Proliferation [label=" Promotes", fontcolor="#5F6368", color="#FBBC05"]; PI3K_AKT -> Cell_Survival [label=" Promotes", fontcolor="#5F6368", color="#34A853"]; PLCg -> Cell_Proliferation [label=" Promotes", fontcolor="#5F6368", color="#EA4335"]; Pyrazolo_pyridine -> TRK_Receptor [label=" Inhibits", arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT

TRK Signaling Pathway Inhibition

Compound IDTargetIC50 (nM)Reference
C03 TRKA56[7]
C09 TRKA57[8]
C10 TRKA26[8]

Conclusion

The pyrazolo[3,4-b]pyridine scaffold has a rich history and continues to be a valuable framework in the design and development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities, particularly in the realm of kinase inhibition, ensure its continued importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles, as well as the exploration of novel biological targets for this versatile scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized methodologies and predictive insights based on the physicochemical properties of analogous structures. This guide serves as a foundational resource for researchers initiating studies on this compound, offering detailed experimental protocols and frameworks for data interpretation.

Physicochemical Properties and Predicted Solubility Profile

This compound belongs to the family of nitrogen-rich heterocyclic compounds. Its structure, featuring both a pyrazole and a pyridine ring, suggests a moderate polarity. The presence of a methoxy group can influence its solubility and stability.

Analogous Compound Insights: Data on the related compound, 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine, indicates poor aqueous solubility, typically less than 0.1 mg/mL, which is attributed to the hydrophobic nature of the fused aromatic ring system[1]. Conversely, it exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. It is reasonable to hypothesize that this compound will exhibit a similar solubility profile.

Table 1: Predicted Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers LowBased on the hydrophobic nature of the fused pyrazolo[3,4-b]pyridine core, similar to related heterocycles[1].
Polar Aprotic HighSolvents like DMSO and DMF are expected to be effective due to their ability to disrupt crystal lattice energy and form favorable solute-solvent interactions.
Polar Protic Moderate to LowAlcohols such as ethanol and methanol may provide some solubility, but likely less than polar aprotic solvents.
Non-polar Very LowSolvents like hexane and toluene are unlikely to be effective due to the polar nature of the molecule.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental assays are recommended. The following protocols for kinetic and thermodynamic solubility are widely accepted in the pharmaceutical industry.

This high-throughput method is ideal for early-stage drug discovery to quickly assess solubility from a DMSO stock solution.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for 1-2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Optional): For a more quantitative measure, filter the samples and analyze the filtrate concentration using HPLC-UV.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution Dilute buffer Add Aqueous Buffer (pH 7.4) dilution->buffer Transfer incubation Incubate (2h, RT) buffer->incubation Mix detection Measure Turbidity (Nephelometry) incubation->detection Read quantification Filter & HPLC-UV Analysis incubation->quantification Optional

Kinetic Solubility Workflow

This method determines the solubility of the solid compound at equilibrium and is considered the "gold standard."

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis solid Excess Solid Compound agitation Agitate (24-48h) solid->agitation buffer Aqueous Buffers (various pH) buffer->agitation separation Centrifuge & Filter agitation->separation Equilibrium Reached quantification HPLC-UV Analysis of Supernatant separation->quantification Clear Filtrate G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome compound This compound acid Acid Hydrolysis (HCl) compound->acid base Base Hydrolysis (NaOH) compound->base oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal Stress compound->thermal photo Photolytic Stress compound->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Peaks pathway Degradation Pathway Elucidation lcms->pathway method Analytical Method Validation pathway->method

References

Quantum Chemical Insights into 6-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the electronic structure, reactivity, and spectroscopic characteristics of this molecule, thereby accelerating drug discovery and development efforts. This document outlines the theoretical foundation, computational methodologies, and key calculated parameters, offering a virtual roadmap for the in-silico investigation of this important chemical entity.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a prominent scaffold in the design of biologically active molecules. Its derivatives have been extensively studied for a wide range of therapeutic applications, including their roles as kinase inhibitors and anticancer agents. The electronic properties and structural features of this heterocyclic system are pivotal to its biological activity, making it a prime candidate for in-depth computational analysis. Quantum chemical calculations offer a powerful, non-experimental approach to understanding these properties at the atomic level.

Theoretical and Computational Methodology

The insights presented in this guide are based on computational studies of pyrazolo[3,4-b]pyridine derivatives. While specific experimental data for this compound is not available in the cited literature, the methodologies described are standard for this class of compounds. The primary computational approach employed is Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems.

Computational Protocol

A typical computational workflow for the quantum chemical analysis of a pyrazolo[3,4-b]pyridine derivative is outlined below. This process involves geometry optimization, frequency calculations, and the analysis of various molecular properties.

computational_workflow mol_input Molecular Input (Initial 3D Structure) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_structure Stable Molecular Structure (Optimized Geometry) freq_calc->stable_structure thermo Thermodynamic Properties freq_calc->thermo vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra electronic_properties Electronic Properties Analysis stable_structure->electronic_properties homo_lumo HOMO-LUMO Analysis electronic_properties->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_properties->mep nbo Natural Bond Orbital (NBO) Analysis electronic_properties->nbo mep_diagram cluster_mep Molecular Electrostatic Potential (MEP) Surface cluster_interpretation Interpretation red Negative Potential (Nucleophilic Attack) nucleophilic_site Electron-rich regions (e.g., N, O atoms) are susceptible to electrophilic attack. blue Positive Potential (Electrophilic Attack) electrophilic_site Electron-deficient regions (e.g., H atoms attached to heteroatoms) are susceptible to nucleophilic attack. green Neutral Potential

Tautomeric Forms of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomerism in pyrazolo[3,4-b]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] Understanding the tautomeric preferences of this scaffold is crucial for structure-activity relationship (SAR) studies, molecular modeling, and the rational design of new therapeutic agents.

The Tautomeric Landscape of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridine, when unsubstituted on the pyrazole nitrogen, can exist in two primary tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[3][4] This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Tautomer Elucidation S1 5-Aminopyrazole Derivative S3 Condensation Reaction S1->S3 S2 1,3-Dicarbonyl Compound S2->S3 P1 Crude Product S3->P1 P2 Recrystallization / Chromatography P1->P2 P3 Purified Compound P2->P3 C1 NMR Spectroscopy (1H, 13C, 2D) P3->C1 C2 X-ray Crystallography P3->C2 C3 UV-Vis & IR Spectroscopy P3->C3 C4 Mass Spectrometry P3->C4 C5 Structure Confirmation C1->C5 C2->C5 C3->C5 C4->C5 Drug_Discovery_Logic Impact of Tautomerism in Drug Discovery cluster_core Core Scaffold cluster_properties Molecular Properties cluster_interaction Biological Interaction cluster_outcome Therapeutic Outcome Scaffold Pyrazolo[3,4-b]pyridine Tautomerism Tautomeric Equilibrium (1H vs. 2H) Scaffold->Tautomerism HBD Hydrogen Bonding (Donor/Acceptor Pattern) Tautomerism->HBD Shape Molecular Shape & Conformation Tautomerism->Shape Electronics Electronic Distribution Tautomerism->Electronics Binding Binding Affinity & Specificity HBD->Binding Shape->Binding Electronics->Binding Target Biological Target (e.g., Kinase, Receptor) Target->Binding Activity Biological Activity Binding->Activity SAR Structure-Activity Relationship (SAR) Activity->SAR

References

Structural Elucidation of Novel Pyrazolo[3,4-b]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of novel pyrazolo[3,4-b]pyridine compounds, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details the synthetic methodologies, spectroscopic characterization, and biological evaluation of these promising therapeutic agents.

Introduction

Pyrazolo[3,4-b]pyridines are fused heterocyclic systems that have garnered considerable attention in the field of drug discovery. Their structural similarity to purine bases makes them ideal scaffolds for targeting a variety of biological entities, including protein kinases.[1][2] Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3] This guide focuses on the key methodologies and data interpretation involved in the structural elucidation and biological characterization of novel compounds within this class.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several synthetic strategies, most commonly by constructing the pyridine ring onto a pre-existing pyrazole moiety.[2] A versatile and widely employed method is the multicomponent reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene nitrile.[4]

General Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis and purification of pyrazolo[3,4-b]pyridine derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 5-Aminopyrazole D One-pot Reaction (e.g., Reflux in Ethanol) A->D B Aldehyde B->D C Active Methylene Nitrile C->D E Cooling & Precipitation D->E F Filtration E->F G Washing with Solvent F->G H Recrystallization or Column Chromatography G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J X-ray Crystallography H->J K Pure Pyrazolo[3,4-b]pyridine Derivative I->K J->K

Caption: General workflow for the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives

This protocol is adapted from a reported three-component reaction.[4]

  • Reactant Preparation: To a solution of a 3-substituted-1-phenyl-1H-pyrazol-5-amine (1 mmol) in absolute ethanol (20 mL), add an equimolar amount of a 3-oxo-3-arylpropanenitrile (1 mmol) and the appropriate aldehyde (1 mmol).

  • Reaction: The reaction mixture is refluxed for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to afford the pure pyrazolo[3,4-b]pyridine derivative.

Spectroscopic Characterization

The structural elucidation of the synthesized compounds relies heavily on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the chemical structure. For instance, the formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by the characteristic chemical shifts of the protons on the pyridine and pyrazole moieties.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate molecular weight.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For example, the presence of a nitrile group (C≡N) is indicated by a characteristic absorption band.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and the precise arrangement of atoms in the crystal lattice. This technique is invaluable for the definitive structural assignment of novel compounds.[8][9]

Quantitative Data Summary

The biological activity of novel pyrazolo[3,4-b]pyridine compounds is a key aspect of their evaluation. The following tables summarize the in vitro inhibitory activities of representative derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
6b HCT-11615.05 (Selectivity Index)[10]
6b HepG29.88 (Selectivity Index)[10]
8c NCI 60 Panel (Mean)1.33[4]
9a Hela2.59[11]
14g MCF74.66[11]
14g HCT-1161.98[11]
C03 Km-120.304[12][13]
17 MCF-75.98[14]
19 MCF-75.61[14]
8h HCT1161.6[15]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundKinase TargetIC50 (nM)Reference
6b CDK2270[1]
6b PIM1670[1]
C03 TRKA56[12][13]
C09 TRKA57[13]
C10 TRKA26[13]
4 CDK2240[16]
8 CDK2650[16]
11 CDK2500[16]
9a CDK21630[11]
14g CDK2460[11]
9a CDK9262[11]
14g CDK9801[11]
17 PIM-143[14]
19 PIM-126[14]
15y TBK10.2[17]
8h DYRK1B3[15]

Signaling Pathways and Mechanism of Action

Many pyrazolo[3,4-b]pyridine derivatives exert their biological effects by inhibiting protein kinases involved in cell cycle regulation and signal transduction.

CDK2/PIM1 Inhibition

Cyclin-dependent kinase 2 (CDK2) and Pim-1 kinase are key regulators of cell proliferation and survival. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[1][10]

G cluster_pathway CDK2/PIM1 Signaling A Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 6b) B CDK2 A->B Inhibits C PIM1 A->C Inhibits D Cell Cycle Progression (G1/S Transition) B->D Promotes E Apoptosis Inhibition C->E Promotes F Cell Proliferation D->F E->F Allows G Cell Cycle Arrest & Apoptosis F->G Inhibited

Caption: Inhibition of CDK2 and PIM1 signaling pathways by a pyrazolo[3,4-b]pyridine derivative.

TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated, trigger downstream signaling pathways like Ras/Erk and PI3K/Akt, promoting cell proliferation and survival.[18]

G cluster_pathway TRK Signaling Pathway A Neurotrophin (e.g., NGF) B TRKA Receptor A->B C Dimerization & Autophosphorylation B->C D Downstream Signaling (Ras/Erk, PI3K/Akt) C->D E Cell Proliferation & Survival D->E G Inhibition of Proliferation E->G F Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) F->C Inhibits

Caption: Mechanism of action of a TRK inhibitor based on the pyrazolo[3,4-b]pyridine scaffold.

Biological Screening Workflow

The following diagram outlines a typical workflow for the in vitro biological evaluation of newly synthesized pyrazolo[3,4-b]pyridine compounds.

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanistic Mechanism of Action Studies A Synthesized Pyrazolo[3,4-b]pyridine Compound Library B Single-dose Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B C Identify 'Hit' Compounds B->C D Dose-Response Studies (IC50 Determination) C->D E Kinase Inhibition Assays (e.g., for CDK2, PIM1, TRK) C->E F Cell Cycle Analysis (Flow Cytometry) D->F H Western Blotting for Pathway Proteins E->H G Apoptosis Assays (e.g., Annexin V) F->G I Lead Compound Identification G->I H->I

Caption: A typical workflow for the biological screening of novel pyrazolo[3,4-b]pyridine derivatives.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective biological activities. The structural elucidation of these novel compounds is a critical process that relies on a combination of robust synthetic methods, comprehensive spectroscopic analysis, and definitive X-ray crystallographic studies. The quantitative biological data and mechanistic insights presented in this guide underscore the therapeutic potential of this compound class and provide a framework for the continued development of novel pyrazolo[3,4-b]pyridine-based drug candidates.

References

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of the Core Pyrazolo[3,4-b]pyridine Structure

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic structure, which can be considered a bioisostere of purine, serves as a versatile template for the design of novel therapeutic agents. Its unique electronic and structural features allow for interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of the pyrazolo[3,4-b]pyridine core, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] These compounds have been shown to target key players in cell cycle regulation, signal transduction, and DNA maintenance.

The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases, which are crucial for cell signaling and proliferation.[1] Notably, pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[2][3][4] By blocking the activity of these kinases, these compounds can halt the cell cycle, induce apoptosis, and suppress tumor progression.[2]

Another mechanism of anticancer action for some pyrazolo[3,4-b]pyridine derivatives is the inhibition of topoisomerase IIα, an enzyme essential for DNA replication and repair.[1] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptotic cell death in cancer cells.[1] Furthermore, some derivatives have been found to interfere with tubulin polymerization, a critical process for cell division.[1]

The broad-spectrum cytotoxicity of pyrazolo[3,4-b]pyridine derivatives has been evaluated against numerous cancer cell lines, as summarized in the following table.

Quantitative Anticancer Activity Data
Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
9a HeLa-2.59[5]
14g MCF7-4.66[5]
14g HCT-116-1.98[5]
Compound 57 HepG2-3.11 - 4.91[6]
Compound 57 MCF7-3.11 - 4.91[6]
Compound 57 HeLa-3.11 - 4.91[6]
Compound 58 HepG2-4.06 - 4.24[6]
Compound 58 MCF7-4.06 - 4.24[6]
Compound 58 HeLa-4.06 - 4.24[6]
Compound 41 MCF7-1.937 (µg/mL)[6]
Compound 41 HepG2-3.695 (µg/mL)[6]
Compound 42 HCT-116-2.914 (µg/mL)[6]
Compound 17 MCF7-2.89[6]
Compound 8b A-549, HEPG2, HCT-116-2.9, 2.6, 2.3[7]
Compound C03 Km-12-0.304[4][8]
15y A172, U87MG, A375, A2058, Panc0504-Micromolar range[3]

Kinase Inhibition: Targeting Key Regulators of Cellular Processes

The ability of the pyrazolo[3,4-b]pyridine scaffold to act as a "hinge-binding" motif, mimicking the adenine core of ATP, makes it an excellent candidate for the development of kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that play a pivotal role in regulating the cell cycle, and their dysregulation is a hallmark of cancer.[9][10] Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK1 and CDK2.[2][11] By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells.[2]

CDK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D Upregulates Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates p-Rb p-Rb Cyclin D-CDK4/6->p-Rb E2F E2F Rb->E2F Inhibits p-Rb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Upregulates Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry Promotes Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->CDK2 Inhibits

CDK Signaling Pathway Inhibition.
Tropomyosin Receptor Kinase (TRK) Inhibition

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are involved in the development and function of the nervous system.[] However, chromosomal rearrangements involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers.[13][14] Pyrazolo[3,4-b]pyridine derivatives have been designed as potent inhibitors of these TRK fusion proteins, offering a targeted therapeutic approach for these cancers.[4][8]

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation TRK Receptor->Dimerization & Autophosphorylation RAS/MAPK Pathway RAS/MAPK Pathway Dimerization & Autophosphorylation->RAS/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Dimerization & Autophosphorylation->PI3K/Akt Pathway PLCγ Pathway PLCγ Pathway Dimerization & Autophosphorylation->PLCγ Pathway Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival PLCγ Pathway->Proliferation & Survival Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TRK Receptor Inhibits

TRK Signaling Pathway Inhibition.
TANK-Binding Kinase 1 (TBK1) Inhibition

TBK1 is a key kinase in the innate immune system, involved in the response to viral and bacterial infections.[15][16] It also plays a role in cell proliferation and survival, and its aberrant activation has been implicated in certain cancers.[15][16] Pyrazolo[3,4-b]pyridine-based compounds have emerged as potent and selective inhibitors of TBK1, with potential applications in the treatment of both inflammatory diseases and cancer.[3][7]

TBK1_Signaling_Pathway PAMPs/DAMPs PAMPs/DAMPs PRRs (e.g., TLRs, cGAS) PRRs (e.g., TLRs, cGAS) PAMPs/DAMPs->PRRs (e.g., TLRs, cGAS) Adaptor Proteins (e.g., TRIF, STING) Adaptor Proteins (e.g., TRIF, STING) PRRs (e.g., TLRs, cGAS)->Adaptor Proteins (e.g., TRIF, STING) TBK1 TBK1 Adaptor Proteins (e.g., TRIF, STING)->TBK1 Activates IRF3/7 IRF3/7 TBK1->IRF3/7 Phosphorylates Phosphorylation Phosphorylation TBK1->Phosphorylation Dimerization & Nuclear Translocation Dimerization & Nuclear Translocation Phosphorylation->Dimerization & Nuclear Translocation Type I IFN Production Type I IFN Production Dimerization & Nuclear Translocation->Type I IFN Production Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TBK1 Inhibits

TBK1 Signaling Pathway Inhibition.
Quantitative Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
3 (SQ-67563) CDK1/CDK2Potent, selective[2]
9a CDK21630
9a CDK9262
14g CDK2460
14g CDK9801
Compound 3 TRKA/B/C1.6, 2.9, 2.0[4]
Compound 4 TRKA/B/C17, 28, 11[4]
Compound 5 TRKA/B/C12, 22, 15[4]
C03 TRKA56[4][8]
C09 TRKA57[4]
C10 TRKA26[4]
15y TBK10.2[3][7]
15i TBK18.5[3]
15t TBK10.8[3]
BX795 TBK17.1[3]
MRT67307 TBK128.7[3]

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The pyrazolo[3,4-b]pyridine scaffold has also shown promise as a source of new antimicrobial agents. Several derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

The exact mechanism of antimicrobial action is still under investigation for many of these compounds, but it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Quantitative Antimicrobial Activity Data
Compound IDMicroorganismAssay TypeMIC (µg/mL) / Zone of Inhibition (mm)Reference
7b Fusarium oxysporumMIC0.98[17]
General Various bacteriaMIC0.12 - 62.5[17]
6a, 6b, 6c, 6d, 6g, 6h Gram-positive bacteriaZone of Inhibition12 - 14[11]
8a, 8e Gram-positive bacteriaZone of Inhibition12 - 14[11]
24 S. aureusZone of Inhibition15 ± 0.82[18]
24 K. pneumoniaeZone of Inhibition14 ± 0.7[18]
27 S. aureusZone of Inhibition18 ± 0.95[18]
27 K. pneumoniaeZone of Inhibition16 ± 0.82[18]
24 S. aureusMIC0.25[18]
24 K. pneumoniaeMIC0.25[18]
27 S. aureusMIC0.25[18]
27 K. pneumoniaeMIC0.25[18]
2g MRSAMIC2[19]
2g VREMIC8[19]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models. The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

Experimental Protocols

To facilitate further research and development of pyrazolo[3,4-b]pyridine-based compounds, this section provides detailed methodologies for key experiments.

General Synthetic Procedure for 1H-Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Materials:

  • Substituted 3-aminopyrazole

  • Substituted 1,3-dicarbonyl compound (e.g., β-ketoester, diketone)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve the 3-aminopyrazole and the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • If using a catalyst, add it to the reaction mixture.

  • Reflux the mixture for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21][22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazolo[3,4-b]pyridine test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase using a fluorescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • 384-well assay plates

  • Plate reader capable of measuring the specific fluorescence signal

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific time to allow for substrate phosphorylation.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagents and incubate to allow for binding.

  • Measure the fluorescence signal on a plate reader. The signal intensity will be proportional to the extent of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24][25]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyrazolo[3,4-b]pyridine test compounds

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the microorganism

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism according to established protocols (e.g., to a 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Identification & Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Anticancer Assay (MTT) Anticancer Assay (MTT) Structural Analysis->Anticancer Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay Structural Analysis->Kinase Inhibition Assay Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Structural Analysis->Antimicrobial Assay (MIC) Hit Identification Hit Identification Anticancer Assay (MTT)->Hit Identification Kinase Inhibition Assay->Hit Identification Antimicrobial Assay (MIC)->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Animal Models Animal Models Lead Optimization->Animal Models Toxicity & PK/PD Studies Toxicity & PK/PD Studies Animal Models->Toxicity & PK/PD Studies

General Experimental Workflow.

Conclusion

The pyrazolo[3,4-b]pyridine core represents a highly "privileged" scaffold in medicinal chemistry, providing a foundation for the development of a wide array of biologically active compounds. Its versatility allows for the design of potent and selective inhibitors of various enzymes and receptors, leading to promising candidates for the treatment of cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of pyrazolo[3,4-b]pyridine derivatives as novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for 6-Methoxy-1H-pyrazolo[3,4-b]pyridine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The versatility of the 1H-pyrazolo[3,4-b]pyridine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides an overview of the application of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine and its analogs as kinase inhibitors, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows. While specific data for this compound is limited in the public domain, the information presented herein for its structural analogs provides a strong basis for its potential applications and methods for its study.

Data Presentation: Kinase Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of various 1H-pyrazolo[3,4-b]pyridine derivatives against several key kinase targets. This data highlights the potential of this scaffold in developing potent and selective kinase inhibitors.

Table 1: Inhibitory Activity against TBK1 and IKKε

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
15yTBK10.2BX7957.1
MRT67307TBK119MRT6730728.7
Compound 1 (from literature)TBK11.0--
15yIKKε-MRT67307160
Compound 1 (from literature)IKKε5.6--

Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[1]

Table 2: Inhibitory Activity against ALK and ROS1

CompoundTarget KinaseIC50 (nM)
10gALK-wt<0.5
10gALK-L1196M<0.5
10gROS1<0.5
10aALK-wt453
10dALK-wt69
10dALK-L1196M19
10eALK-wt7.3
10eALK-L1196M0.7
10fALK-L1196M1.4

Data from a study identifying 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[2]

Table 3: Inhibitory Activity against TRK Kinases

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
C0356--
Entrectinib (2)135
Compound 3 (from literature)1.62.92.0
Compound 4 (from literature)172811
Compound 5 (from literature)122215

Data from a publication on the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[3]

Table 4: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

CompoundCDK1/cycB IC50 (nM)CDK2/cycE IC50 (nM)
BMS-265246 (21h)69

Data from a study on 1H-pyrazolo[3,4-b]pyridine inhibitors of CDKs.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Enzymatic Kinase Inhibition Assay (Z'-LYTE™ FRET-based Assay)

This protocol is adapted from a study on TBK1 inhibitors and is a common method for measuring kinase activity.[1]

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Recombinant kinase (e.g., TBK1)

  • Substrate peptide

  • ATP

  • Development reagent

  • Stop reagent

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Add the test compounds to the wells of a 384-well plate.

  • Add the kinase and substrate peptide mixture to each well. For TBK1, 4 ng of kinase and 4 µM of substrate peptide are used.

  • Initiate the kinase reaction by adding ATP (e.g., 100 µM).

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Add 5 µL of the development reagent to each well and incubate for 1 hour at room temperature.

  • Terminate the reaction by adding 5 µL of the stop reagent.

  • Measure the fluorescence signals using a SpectraMax Paradigm or a similar fluorescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is based on the methodology used to assess the antiproliferative activity of a potent TBK1 inhibitor.[1]

Objective: To evaluate the effect of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A172, U87MG, A375)

  • Cell culture medium and supplements (e.g., RPMI or DMEM with 10% FBS)

  • Test compounds

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Acetic acid

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of approximately 2000 cells per well and allow them to attach overnight.

  • Treat the cells with increasing concentrations of the test compounds and incubate for 72 hours.

  • After treatment, wash the cells with PBS and fix them by adding 10% TCA.

  • Stain the fixed cells with SRB solution.

  • Wash away the unstained SRB with 1% acetic acid to reduce background signals.

  • Solubilize the bound dye and measure the absorbance on a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Gene Expression Analysis of Downstream Targets (mRNA Detection)

This protocol outlines the steps to measure the effect of a kinase inhibitor on the expression of downstream genes.[1]

Objective: To determine if the test compound inhibits the downstream signaling pathway of the target kinase in a cellular context.

Materials:

  • Cell lines (e.g., THP-1, RAW264.7)

  • Test compounds

  • Stimulating agents (e.g., poly(I:C) or LPS)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes

  • Real-time PCR system

Procedure:

  • Seed the cells and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compound for 2 hours.

  • Stimulate the cells with an appropriate agent (e.g., 0.1 µg/mL poly(I:C) or 1 µg/mL LPS) for 3 hours.

  • Extract total RNA from the cells using a commercial RNA purification kit.

  • Reverse transcribe the extracted RNA into cDNA.

  • Perform quantitative real-time PCR (qPCR) using primers specific for the downstream target genes of the kinase of interest (e.g., IFN-stimulated genes for TBK1).

  • Analyze the qPCR data to determine the relative changes in gene expression in response to the test compound.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving TANK-binding kinase 1 (TBK1), a target for some 1H-pyrazolo[3,4-b]pyridine derivatives.[1]

TBK1_Signaling_Pathway TLR_RLR TLRs / RLRs TBK1 TBK1 TLR_RLR->TBK1 activate STING STING STING->TBK1 activate IRF3_7 IRF3/7 TBK1->IRF3_7 phosphorylates IRF3_7_P p-IRF3/7 (Dimerization) IRF3_7->IRF3_7_P Nucleus Nucleus IRF3_7_P->Nucleus Type_I_IFN Type I Interferon Production Nucleus->Type_I_IFN induces Pyrazolo_pyridine This compound (and analogs) Pyrazolo_pyridine->TBK1 inhibits

Caption: TBK1 signaling pathway and its inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and initial evaluation of novel 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Kinase_Inhibitor_Workflow Design Rational Drug Design & Scaffold Hopping Synthesis Chemical Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Design->Synthesis Enzyme_Assay In Vitro Enzymatic Kinase Assay (e.g., Z'-LYTE) Synthesis->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR Cell_Assay Cell-based Assays (e.g., Proliferation, Signaling) Enzyme_Assay->Cell_Assay Potent compounds SAR->Design Iterative Refinement Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Kinase inhibitor discovery workflow.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The data and protocols presented here for various analogs provide a solid foundation for researchers interested in exploring the potential of this compound and related compounds. The demonstrated potent activity against multiple clinically relevant kinases, coupled with established methods for synthesis and biological evaluation, underscores the significant therapeutic potential of this class of molecules. Further investigation into the specific properties of this compound is warranted to fully elucidate its profile as a kinase inhibitor.

References

Application Notes: In Vitro and Cellular Kinase Assays Using 1H-Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] As bioisosteres of purines, these heterocyclic compounds can effectively bind to the ATP pocket of kinases, acting as hinge-binding cores.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyrazolopyridine ring make it an ideal foundation for designing potent and selective ATP-competitive kinase inhibitors.[1][3] Dysregulation of kinase signaling is a known cause of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical area of therapeutic research.[2]

This document provides detailed protocols for evaluating compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold, such as 6-Methoxy-1H-pyrazolo[3,4-b]pyridine, using both in vitro biochemical assays and cell-based target engagement assays. The methodologies described herein offer a framework for screening, characterization, and determining the potency of these promising therapeutic agents.

Quantitative Data Summary: Inhibitory Activity of Pyrazolopyridine Derivatives

The tables below summarize the in vitro potency (IC50) of various 1H-pyrazolo[3,4-b]pyridine derivatives against several key kinase targets, demonstrating the broad applicability and potential of this chemical scaffold.

Table 1: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives Against Various Kinases

Compound ID/Reference Target Kinase IC50 Value Assay Type
Compound 7n [4] FGFR1 0.9 nM Enzymatic Assay
Compound 10d [5] ALK (wild-type) 69 nM Radiometric Assay
Compound 10d [5] ALK (L1196M mutant) 19 nM Radiometric Assay
Compound 10g [5] ALK (L1196M mutant) <0.5 nM Radiometric Assay
Compound 4 [6] CDK2/cyclin A2 0.24 µM Luminescence Assay
Compound 15y [7] TBK1 0.2 nM FRET-based Z'-LYTE
Compound C03 [8] TRKA 56 nM In Vitro Enzyme Assay

| Roscovitine (Ref.)[6] | CDK2/cyclin A2 | 0.39 µM | Luminescence Assay |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the enzymatic activity of a target kinase by quantifying the amount of ATP remaining in solution after the kinase reaction. A luminescent signal is inversely correlated with kinase activity. This method is adapted from ADP-Glo™ and Kinase-Glo® Plus assay principles.[3][6][9]

Materials:

  • Target Kinase (e.g., FGFR, ALK, CDK2)

  • Kinase Substrate (specific to the kinase)

  • Test Compound (e.g., this compound) dissolved in DMSO

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent or equivalent

  • Kinase Detection Reagent or equivalent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. For a typical assay, a 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Reaction Setup:

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[3]

    • Prepare a kinase/substrate mixture in kinase assay buffer. Add 2 µL of this mixture to each well.[3]

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 2 µL of ATP solution to each well.[3] The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[3] The optimal incubation time may vary depending on the kinase's activity.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.[3]

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal.[3]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high activity (DMSO vehicle) and low activity (no enzyme) controls.

    • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

G cluster_workflow In Vitro Kinase Assay Workflow prep 1. Reagent Preparation (Compound Dilutions, Kinase/Substrate Mix, ATP) setup 2. Reaction Setup (Add Compound and Kinase/Substrate to Plate) prep->setup initiate 3. Initiate Reaction (Add ATP) setup->initiate incubate 4. Incubation (60-120 min at RT) initiate->incubate stop 5. Stop Reaction (Add ADP-Glo™ Reagent) incubate->stop signal 6. Generate Signal (Add Kinase Detection Reagent) stop->signal read 7. Data Acquisition (Measure Luminescence) signal->read analyze 8. Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify that the inhibitor binds to its intended kinase target within a cellular environment. Target engagement stabilizes the protein, leading to a higher melting temperature.[3]

Materials:

  • Cultured cells expressing the target kinase

  • Test Compound (e.g., this compound)

  • Vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western Blotting supplies)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Aliquot the cell lysate into separate tubes for each temperature point.

  • Heat Challenge: Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C), then cool to room temperature.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target kinase at each temperature point using Western Blotting or another protein quantification method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.[3]

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[3]

Signaling Pathway Visualization

Many 1H-pyrazolo[3,4-b]pyridine derivatives function by inhibiting receptor tyrosine kinases (RTKs) such as FGFR and ALK, or cell cycle kinases like CDK2.[4][5][10] The diagram below illustrates a simplified, representative RTK signaling pathway and the point of inhibition by a pyrazolopyridine-based inhibitor.

G cluster_pathway Representative Kinase Signaling Pathway Inhibition ligand Growth Factor (e.g., FGF) receptor Receptor Tyrosine Kinase (RTK) (e.g., FGFR) ligand->receptor Binds & Activates adp_out ADP receptor->adp_out downstream Downstream Signaling (e.g., MAPK, PLCγ) receptor->downstream Phosphorylates & Activates atp_in ATP atp_in->receptor inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->receptor Blocks ATP Binding response Cellular Response (Proliferation, Survival) downstream->response

Caption: Inhibition of a receptor tyrosine kinase pathway.

References

Application Notes and Protocols: 6-Methoxy-1H-pyrazolo[3,4-b]pyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-Methoxy-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors with potent anticancer activity. Derivatives of this heterocyclic system have demonstrated significant efficacy against a range of cancer cell lines by targeting key signaling pathways involved in cell proliferation, survival, and differentiation. These notes provide a comprehensive overview of the application of this compound derivatives in cancer research, including their mechanisms of action, quantitative data on their activity, and detailed protocols for their evaluation.

Mechanism of Action and Signaling Pathways

Derivatives of this compound exert their anticancer effects primarily through the inhibition of various protein kinases that are often dysregulated in cancer. Key molecular targets include:

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives inhibit CDK2 and CDK9, which are crucial for cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest and apoptosis.

  • Tropomyosin Receptor Kinases (TRKs): As inhibitors of TRKA, these compounds can block downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are vital for cell proliferation and survival.[1]

  • Monopolar Spindle Kinase 1 (Mps1): Inhibition of Mps1, a key component of the mitotic checkpoint, can lead to chromosomal instability and cell death in cancer cells.[2][3]

  • Fibroblast Growth Factor Receptors (FGFRs): Potent and selective inhibition of FGFRs has been demonstrated, showing significant antitumor activity in FGFR-driven cancer models.

  • Topoisomerase IIα: Some derivatives have been shown to inhibit topoisomerase IIα, an enzyme essential for DNA replication and repair, leading to DNA damage and apoptosis.[4]

Below is a diagram illustrating the general signaling pathways targeted by this compound derivatives.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK, FGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K PLCg PLC-γ RTK->PLCg Erk Erk Ras->Erk Akt Akt PI3K->Akt Proliferation Proliferation Erk->Proliferation Survival Survival Akt->Survival CDK2_9 CDK2/CDK9 Cell_Cycle_Progression Cell Cycle Progression CDK2_9->Cell_Cycle_Progression Topoisomerase_IIa Topoisomerase IIα Apoptosis Apoptosis Topoisomerase_IIa->Apoptosis Induces Mps1 Mps1 6MPBP_Derivative This compound Derivative 6MPBP_Derivative->RTK Inhibits 6MPBP_Derivative->CDK2_9 Inhibits 6MPBP_Derivative->Topoisomerase_IIa Inhibits 6MPBP_Derivative->Mps1 Inhibits Experimental_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells (96-well plate) Start->Cell_Seeding Compound_Treatment 2. Treat with Serial Dilutions of 6-MPBP Derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: 6-Methoxy-1H-pyrazolo[3,4-b]pyridine as a Molecular Probe for Fibroblast Growth Factor Receptors (FGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers, making them an attractive target for therapeutic intervention. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors.[3]

This document provides detailed application notes and protocols for the use of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine and its derivatives as molecular probes for studying FGFR signaling. Due to the limited availability of specific data for this compound, this document will leverage published data and protocols for a closely related and well-characterized derivative, N-(4-((6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)acetamide (compound 7n from a notable study) , to provide representative experimental procedures and expected outcomes.[1] This compound has demonstrated significant antitumor activity in a FGFR1-driven xenograft model, highlighting the potential of this scaffold.[1]

FGFR Signaling Pathway

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression and cellular responses.[1][2]

FGFR_Signaling_Pathway cluster_mapk RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 Probe 6-Methoxy-1H-pyrazolo [3,4-b]pyridine Derivative Probe->P1 FRS2 FRS2 P1->FRS2 PLCG PLCγ P1->PLCG STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation Synthesis_Workflow Start1 Substituted Aminopyrazole Reaction1 Condensation Start1->Reaction1 Start2 Dicarbonyl Compound Start2->Reaction1 Intermediate Intermediate Reaction1->Intermediate Reaction2 Cyclization Intermediate->Reaction2 Product 1H-pyrazolo[3,4-b]pyridine Derivative Reaction2->Product Kinase_Assay_Workflow Reagents Prepare Reagents: - Recombinant FGFR Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) - Test Compound Incubation Incubate Kinase, Substrate, and Test Compound Reagents->Incubation Initiate Initiate Reaction with ATP Incubation->Initiate Stop Stop Reaction Initiate->Stop Detection Detect Phosphorylation (e.g., ELISA, Luminescence) Stop->Detection Analysis Calculate IC50 Detection->Analysis Xenograft_Workflow Implantation Implant Human Tumor Cells (e.g., H1581) into Immunocompromised Mice TumorGrowth Allow Tumors to Grow to a Palpable Size Implantation->TumorGrowth Grouping Randomize Mice into Treatment and Control Groups TumorGrowth->Grouping Treatment Administer Test Compound (e.g., Orally) and Vehicle Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Analyze Tumor Growth Inhibition and Toxicity Monitoring->Endpoint

References

Application Notes and Protocols for In Vivo Efficacy Studies of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives in key therapeutic areas. The protocols and data presented are based on published studies of structurally related pyrazolo[3,4-b]pyridine and pyrazolopyrimidine compounds and serve as a guide for designing and conducting preclinical in vivo experiments.

Anti-Cancer Efficacy

Application Note

This compound derivatives, as part of the broader class of pyrazolopyridines, have demonstrated significant potential as anti-cancer agents. In vivo studies on related compounds have shown inhibition of tumor growth in xenograft models, suggesting that these derivatives may target key signaling pathways involved in cancer cell proliferation and survival. The anti-tumor efficacy of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines has been observed in a mouse model of breast cancer, where the compounds exhibited no systemic toxicity.[1][2] Further investigation into the specific efficacy of 6-methoxy derivatives is warranted.

Quantitative Data Summary

The following table summarizes in vivo anti-cancer efficacy data for representative 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine derivatives in an orthotopic breast cancer mouse model. Note that these are not 6-methoxy derivatives but serve as a reference for expected efficacy.

Compound IDDose (mg/kg)Dosing RouteDosing FrequencyTumor Growth Inhibition (%)Animal ModelReference
Compound X 50IntraperitonealDaily55Orthotopic Breast Cancer Mouse Model[1][2]
Compound Y 100OralDaily48Orthotopic Breast Cancer Mouse Model[1][2]
Experimental Protocol: Orthotopic Breast Cancer Mouse Model

This protocol is adapted from studies on 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines.[1][2]

1. Cell Culture:

  • Culture a suitable human breast cancer cell line (e.g., MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Model:

  • Use female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) into the mammary fat pad.

3. Dosing:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

  • Prepare the this compound derivative in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Administer the compound at the desired dose and route (e.g., intraperitoneally or orally) daily.

4. Efficacy Evaluation:

  • Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor body weight and clinical signs of toxicity throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualization

G cluster_workflow In Vivo Anti-Cancer Efficacy Workflow Cell_Culture 1. Breast Cancer Cell Culture Tumor_Implantation 2. Orthotopic Implantation in Mice Cell_Culture->Tumor_Implantation Group_Formation 3. Randomization into Treatment Groups Tumor_Implantation->Group_Formation Dosing 4. Daily Administration of Compound Group_Formation->Dosing Monitoring 5. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 6. Tumor Excision & Analysis Monitoring->Endpoint

In Vivo Anti-Cancer Efficacy Workflow

Anti-Inflammatory Efficacy

Application Note

Derivatives of the pyrazolopyridine and pyrazolopyrimidine scaffold have shown potent anti-inflammatory activity in vivo. These compounds often target key inflammatory pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway. Specifically, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated efficacy in a rat adjuvant-induced arthritis model, a common model for rheumatoid arthritis.[3] This suggests that this compound derivatives could be effective in treating inflammatory disorders.

Quantitative Data Summary

The following table summarizes in vivo anti-inflammatory efficacy data for a representative pyrazolo[3,4-d]pyrimidine derivative in a rat adjuvant-induced arthritis model. This serves as a reference for the potential efficacy of this compound derivatives.

Compound IDDose (mg/kg)Dosing RoutePaw Edema Inhibition (%)Animal ModelReference
Compound Z 30Oral62Rat Adjuvant-Induced Arthritis[3]
Experimental Protocol: Rat Adjuvant-Induced Arthritis Model

This protocol is based on studies of related pyrazolopyrimidine derivatives.[3]

1. Induction of Arthritis:

  • Use male Lewis or Sprague-Dawley rats, 6-8 weeks old.

  • Prepare a suspension of Mycobacterium tuberculosis (e.g., H37Ra) in mineral oil (adjuvant).

  • Inject 100 µL of the adjuvant suspension intradermally into the base of the tail or a hind paw.

2. Dosing:

  • Begin dosing on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

  • Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the compound orally once daily.

3. Efficacy Evaluation:

  • Measure the volume of the hind paws using a plethysmometer daily or every other day.

  • Score the severity of arthritis in all four paws based on a clinical scoring system (e.g., 0-4 scale for erythema, swelling).

  • Monitor body weight.

  • At the end of the study, collect blood for cytokine analysis and paws for histological examination of joint inflammation and damage.

Visualization

G cluster_pathway Inflammatory Signaling Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK p38 p38 MAPK Receptor->p38 STAT STAT JAK->STAT Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation COX2 COX-2 p38->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Pyrazolopyridine This compound Derivative Pyrazolopyridine->JAK Inhibition Pyrazolopyridine->p38 Inhibition

Targeted Inflammatory Signaling Pathways

Neuroprotective Efficacy

Application Note

Pyrazolo[3,4-b]pyridine derivatives have been investigated for their neuroprotective properties, with some showing affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[4] This suggests a potential therapeutic application in neurodegenerative disorders. While specific in vivo efficacy data for 6-methoxy derivatives in neuroprotection is not yet widely available, the general neuroprotective potential of the pyrazole scaffold supports further investigation in relevant animal models.

Experimental Protocol: Mouse Model of Alzheimer's Disease (Conceptual)

This is a conceptual protocol based on general practices for testing neuroprotective agents in transgenic mouse models of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice).

1. Animal Model:

  • Use a transgenic mouse model of Alzheimer's disease that develops amyloid plaques and cognitive deficits (e.g., 5XFAD mice).

  • Begin treatment at an age before or during the onset of significant pathology.

2. Dosing:

  • Prepare the this compound derivative in a suitable vehicle for chronic administration (e.g., formulated in drinking water, food, or daily oral gavage).

  • Administer the compound for a prolonged period (e.g., 3-6 months).

3. Efficacy Evaluation:

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze (spatial learning and memory) and Y-maze (working memory).

  • Histopathology: At the end of the study, perfuse the mice and collect brain tissue. Perform immunohistochemistry to quantify amyloid plaque burden and neuroinflammation (e.g., staining for Aβ, Iba1 for microglia, and GFAP for astrocytes).

  • Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ peptides using ELISA.

Visualization

G cluster_workflow Neuroprotection Efficacy Workflow Animal_Model 1. Transgenic Mouse Model of AD Dosing 2. Chronic Compound Administration Animal_Model->Dosing Behavioral_Tests 3. Cognitive Function Assessment Dosing->Behavioral_Tests Endpoint_Analysis 4. Brain Tissue Analysis (Histology & Biochemistry) Behavioral_Tests->Endpoint_Analysis

Neuroprotection Efficacy Workflow

References

Application Notes and Protocols for Dosing and Administration of Pyrazolo[3,4-b]pyridine Compounds in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing and administration of pyrazolo[3,4-b]pyridine compounds in murine models, a critical step in the preclinical evaluation of this promising class of therapeutic agents. The protocols outlined below are compiled from various studies and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

Pyrazolo[3,4-b]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating efficacy in a range of therapeutic areas, most notably in oncology. These compounds have been shown to target various key signaling pathways implicated in cancer progression, including the BRAF/MEK/ERK pathway, cell cycle regulation via Cyclin-Dependent Kinases (CDKs), and other crucial cellular processes governed by kinases such as Monopolar spindle 1 (Mps1) and TANK-binding kinase 1 (TBK1). This document provides detailed protocols for the in vivo administration of these compounds in mice, summarizes key quantitative data, and illustrates the relevant signaling pathways.

Data Presentation: Dosing and Administration Parameters

The following tables summarize the quantitative data for the dosing and administration of various pyrazolo[3,4-b]pyridine compounds in mice, categorized by their molecular target.

Table 1: BRAF V600E Inhibitors

Compound IDMouse ModelCell LineRoute of AdministrationDosageVehicleAdministration VolumeFrequencyReference
Pyrazolopyridine 17XenograftCOLO-205 (Colon Carcinoma)Oral Gavage125 mg/kg0.5% Methylcellulose0.2 mLNot Specified[1]
Pyrazolopyridine 19XenograftCOLO-205 (Colon Carcinoma)Oral Gavage100 mg/kg0.5% Methylcellulose0.2 mLNot Specified[1]

Table 2: Mps1 Inhibitors

Compound IDMouse ModelCell LineRoute of AdministrationDosageVehicleAdministration VolumeFrequencyReference
Compound 31XenograftMDA-MB-468 (Breast Cancer)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Table 3: TBK1 Inhibitors

Compound IDMouse ModelCell LineRoute of AdministrationDosageVehicleAdministration VolumeFrequencyReference
Compound 15yNot SpecifiedA172, U87MG, A375, A2058, Panc0504Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Table 4: CDK Inhibitors

Compound IDMouse ModelCell LineRoute of AdministrationDosageVehicleAdministration VolumeFrequencyReference
BMS-265246XenograftNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Oral Gavage Administration of BRAF V600E Inhibitors

This protocol is adapted from a study on selective, orally bioavailable pyrazolopyridine inhibitors of B-RafV600E.[1]

1. Materials:

  • Pyrazolo[3,4-b]pyridine compound (e.g., Compound 17 or 19)
  • Vehicle: 0.5% Methylcellulose in sterile water
  • Sterile water
  • Weighing scale
  • Spatula
  • Magnetic stirrer and stir bar
  • Homogenizer (optional)
  • Gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
  • 1 mL syringes
  • 70% ethanol

2. Vehicle Preparation (0.5% Methylcellulose): a. Heat approximately one-third of the total required volume of sterile water to 60-80°C. b. Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper wetting of the particles. c. Once dispersed, remove from heat and add the remaining two-thirds of the volume as cold sterile water. d. Continue stirring until the solution becomes clear and viscous. Store at 4°C.

3. Compound Formulation: a. Weigh the required amount of the pyrazolo[3,4-b]pyridine compound based on the desired dosage (e.g., 100 mg/kg or 125 mg/kg) and the weight of the mouse. b. Prepare a homogenous suspension of the compound in the 0.5% methylcellulose vehicle to achieve the final desired concentration. For a 0.2 mL administration volume, a 20g mouse would require a concentration of 12.5 mg/mL for a 125 mg/kg dose. c. Use a magnetic stirrer to ensure a uniform suspension. For compounds with poor solubility, a homogenizer can be used to reduce particle size and improve suspension stability.

4. Administration Procedure: a. Weigh each mouse to determine the precise volume of the compound suspension to be administered. b. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the esophagus. c. Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib. d. Gently insert the ball-tipped gavage needle into the esophagus, passing it along the roof of the mouth. Do not force the needle. e. Once the needle is in the correct position, slowly administer the 0.2 mL of the compound suspension. f. Carefully withdraw the needle and return the mouse to its cage. g. Monitor the animal for any signs of distress or adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection

This is a general protocol for IP injection in mice and should be adapted based on the specific pyrazolo[3,4-b]pyridine compound's solubility and formulation.

1. Materials:

  • Pyrazolo[3,4-b]pyridine compound
  • Appropriate vehicle (e.g., sterile saline, PBS, or a formulation containing solubilizing agents like DMSO and Tween 80)
  • Sterile 1 mL syringes
  • Sterile needles (25-27 gauge)
  • 70% ethanol

2. Compound Formulation: a. Dissolve or suspend the pyrazolo[3,4-b]pyridine compound in a sterile vehicle suitable for intraperitoneal injection. b. For compounds with poor aqueous solubility, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with sterile saline or PBS. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. c. Ensure the final formulation is sterile, for example, by filtering through a 0.22 µm syringe filter if the compound is fully dissolved.

3. Administration Procedure: a. Weigh the mouse to calculate the required injection volume. b. Restrain the mouse by grasping the scruff of the neck, and turn it to expose the abdomen. c. Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Disinfect the injection site with 70% ethanol. e. Insert the needle at a 10-20 degree angle into the peritoneal cavity. f. Aspirate gently to ensure that the needle has not entered a blood vessel or organ. g. Slowly inject the compound solution. h. Withdraw the needle and return the mouse to its cage. i. Monitor the animal for any adverse effects.

Mandatory Visualizations

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways targeted by pyrazolo[3,4-b]pyridine compounds, generated using the DOT language.

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_pyridine->BRAF ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: BRAF/MEK/ERK signaling pathway inhibition.

Cell_Cycle_Regulation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb P Pyrazolo_pyridine_CDK Pyrazolo[3,4-b]pyridine CDK Inhibitor Pyrazolo_pyridine_CDK->CyclinD_CDK46 Pyrazolo_pyridine_CDK->CyclinE_CDK2 E2F E2F Rb->E2F G1_S_Transition E2F->G1_S_Transition promotes G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase

Caption: Cell cycle regulation by CDK inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture animal_model Establishment of Mouse Model (Xenograft/Orthotopic) cell_culture->animal_model randomization Tumor Growth & Randomization animal_model->randomization treatment Treatment with Pyrazolo[3,4-b]pyridine (Oral Gavage / IP) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[3,4-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged heterocyclic structure in medicinal chemistry, frequently appearing in compounds with significant biological activity.[1][2] Its structural resemblance to purine has made it a cornerstone for the development of inhibitors targeting a wide array of enzymes, particularly protein kinases.[3] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5] High-throughput screening (HTS) of compound libraries based on the pyrazolo[3,4-b]pyridine core offers a powerful strategy for the rapid identification of novel and potent modulators of these critical biological targets.

These application notes provide an overview of the methodologies and protocols for synthesizing and screening pyrazolo[3,4-b]pyridine libraries to discover novel kinase inhibitors and other potential therapeutic agents.

Section 1: Synthesis of Pyrazolo[3,4-b]pyridine Libraries

The generation of a diverse chemical library is the foundational step for any successful HTS campaign. The pyrazolo[3,4-b]pyridine core can be synthesized through various established methods, often allowing for the introduction of multiple points of diversity.[6] A common and efficient approach is a one-pot, three-component reaction.[1][2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Output A 5-Aminopyrazoles D One-Pot Three-Component Condensation/Cyclization A->D B Aldehydes B->D C Active Methylene Nitriles (e.g., malononitrile) C->D E Diverse Pyrazolo[3,4-b]pyridine Library D->E Purification & Characterization HTS_Workflow cluster_prep Preparation cluster_primary Primary Screen cluster_validation Hit Validation cluster_secondary Lead Progression lib_prep Library Plating (e.g., 10 µM in DMSO) primary_screen Single-Concentration Screen (e.g., Kinase Assay, Cell Viability) lib_prep->primary_screen hit_id Hit Identification (e.g., >50% inhibition) primary_screen->hit_id hit_confirm Hit Confirmation (Re-test from solid) hit_id->hit_confirm dose_response Dose-Response Curve (IC50/EC50 Determination) hit_confirm->dose_response secondary_assays Secondary Assays (Selectivity, Mechanism of Action) dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinaseA Target Kinase (e.g., TBK1, TRK, ALK) receptor->kinaseA Signal kinaseB Downstream Kinase kinaseA->kinaseB Phosphorylation tf Transcription Factor kinaseB->tf Phosphorylation response Gene Expression & Cellular Response (Proliferation, Inflammation) tf->response Activation inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->kinaseA atp ATP atp->kinaseA

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine analogs, a scaffold of significant interest in medicinal chemistry. This document outlines the key structural modifications influencing biological activity, presents quantitative data for various analogs, and provides detailed protocols for their synthesis and biological evaluation.

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3] The methoxy group at the 6-position can significantly influence the pharmacological properties of these compounds. This document focuses on the SAR of this particular series of analogs, providing insights for the rational design of novel and potent molecules. These compounds have shown promise as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Anaplastic lymphoma kinase (ALK), which are implicated in cancer and inflammatory diseases.[4][5][6]

Data Presentation: Inhibitory Activity of this compound Analogs

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected this compound analogs against various kinases and cancer cell lines. This data is crucial for understanding the structure-activity relationships and for prioritizing lead compounds for further development.

Table 1: SAR of this compound Analogs as TRKA Inhibitors [4]

Compound IDR1R2TRKA IC50 (nM)Km-12 Cell IC50 (µM)
A01 HH293>10
C03 H2-fluorophenyl560.304
C09 H3-fluorophenyl570.452
C10 H4-fluorophenyl260.288

Note: The specific substitutions for R1 and R2 on the pyrazolo[3,4-b]pyridine core should be referred to in the original publication for detailed structural information.[4]

Table 2: SAR of this compound Analogs as TBK1 Inhibitors [5]

Compound IDR1R2TBK1 Inhibition @ 10 µM (%)TBK1 IC50 (nM)
15a HH83.0ND
15y H4-aminosulfonylphenylND0.2

ND: Not Determined. The specific substitutions for R1 and R2 on the pyrazolo[3,4-b]pyridine core should be referred to in the original publication for detailed structural information.[5]

Experimental Protocols

Detailed methodologies for the synthesis and key biological experiments are provided below.

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core, which can be further modified to introduce various substituents.[3][7]

Materials:

  • 5-Amino-1H-pyrazole

  • Appropriate 1,3-dicarbonyl compound

  • Ethanol

  • Catalyst (e.g., ZrCl4, p-toluenesulfonic acid)

  • Reaction vessel

  • Heating and stirring apparatus

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Dissolve the 5-amino-1H-pyrazole and the 1,3-dicarbonyl compound in ethanol in a reaction vessel.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][8]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[1][9][10]

Materials:

  • Purified recombinant kinase (e.g., TRKA, TBK1, ALK)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction. The final ATP concentration should ideally be close to the Km value for the specific kinase.[1]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity.[10] Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[1][11]

Materials:

  • Cancer cell line (e.g., Km-12, HCT-116, MCF-7)

  • Cell culture medium

  • Test compound (serially diluted in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of the test compound. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving TRKA, a common target for this compound analogs.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Dimerization Dimerization & Autophosphorylation TRKA->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Inhibitor This compound Analog Inhibitor->Dimerization Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified TRKA signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the evaluation of novel this compound analogs as kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: Design & Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Start->Purification Primary_Screening Primary Screening: In Vitro Kinase Assay (e.g., ADP-Glo) Purification->Primary_Screening Hit_Identification Hit Identification & IC50 Determination Primary_Screening->Hit_Identification Cell_Based_Assay Secondary Screening: Cell Viability Assay (e.g., MTT) Hit_Identification->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo In Vivo Studies (Mouse Models) Lead_Optimization->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: General workflow for the discovery and development of pyrazolopyridine-based kinase inhibitors.

Structure-Activity Relationship Logic Diagram

This diagram illustrates the key structural features of the this compound scaffold and their influence on biological activity based on current understanding.

SAR_Logic Scaffold This compound Core N1 Position C3 Position C4 Position C6-Methoxy N1_Subs N1 Substituents: - Small alkyl groups (e.g., isopropyl) can enhance selectivity. [1, 2] Scaffold:f1->N1_Subs C3_Subs C3 Substituents: - Can modulate kinase selectivity and cell permeability. Scaffold:f2->C3_Subs C4_Subs C4 Substituents: - Aromatic rings (e.g., phenyl) are often crucial for activity. - Substitution on this ring (e.g., fluorine) can significantly improve potency. [10] Scaffold:f3->C4_Subs C6_Methoxy C6-Methoxy Group: - Influences solubility and metabolic stability. - Can form key interactions in the kinase ATP-binding pocket. Scaffold:f4->C6_Methoxy

Caption: Key structural determinants for the activity of this compound analogs.

References

Application Notes and Protocols for the Pharmacokinetic and ADME Profiling of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrazolo[3,4-b]pyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding their PK/ADME profile is crucial for the successful development of these derivatives into safe and effective therapeutic agents.

Introduction to Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are fused heterocyclic compounds that are structurally analogous to purines, allowing them to interact with a variety of biological targets.[2][4] Derivatives of this scaffold have been investigated as inhibitors of various kinases, such as Tropomyosin receptor kinases (TRK), c-Src, and Abl, which are implicated in cancer and other diseases.[5][6][7][8] The therapeutic potential of these compounds is contingent not only on their pharmacodynamic properties but also on their pharmacokinetic behavior, which governs their concentration and persistence in the body.

In Vitro ADME Properties

A summary of key in vitro ADME properties for selected pyrazolo[3,4-b]pyridine and related pyrazolopyrimidine derivatives is presented below. These parameters are essential for early-stage drug discovery to identify candidates with favorable drug-like properties.

Table 1: In Vitro ADME Properties of Selected Pyrazolo[3,4-b]pyridine and Related Derivatives

Compound IDAssayParameterResultReference
Compound 5 (Pyrazolo[3,4-d]pyrimidine) Metabolic StabilityHalf-life (t½) in HLMHigh Stability[5][9]
PermeabilityPAMPAExcellent Passive Permeability[5][9]
Compound C03 (Pyrazolo[3,4-b]pyridine) Plasma Stability-Good[7][8]
CYP InhibitionCYP2C9Moderate Inhibition[7][8]
CYP InhibitionOther IsoformsLow Inhibition[7][8]
Compound 7c (Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine) PermeabilityIn silicoPotential BBB permeability[10]
AbsorptionIn silicoEasily absorbed by GIT[10]
Compound 2g (Pyrazolo[3,4-b]pyridine) Physicochemical PropertiesSwissADMEPromising antibacterial and cytotoxic activities[11]
Various Pyrazolo[3,4-d]pyrimidines SolubilityAqueousSuboptimal[5]
PermeabilityPAMPASatisfactory[6]
Metabolic StabilityHLMVariable[5][6]

Note: Data is compiled from multiple sources and different derivatives. Direct comparison should be made with caution. HLM: Human Liver Microsomes; PAMPA: Parallel Artificial Membrane Permeability Assay; BBB: Blood-Brain Barrier; GIT: Gastrointestinal Tract; CYP: Cytochrome P450.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to guide researchers in the evaluation of pyrazolo[3,4-b]pyridine derivatives.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the test compound, positive controls, and HLM suspension (final protein concentration typically 0.5-1 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time is plotted, and the slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a test compound across an artificial lipid membrane, predicting its absorption in the gastrointestinal tract.

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate)

  • Phosphatidylcholine in dodecane solution (or other suitable lipid mixture)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the lipid solution and allow it to impregnate the membrane.

  • Add the test compound solution (in PBS) to the wells of the donor plate.

  • Fill the wells of the acceptor plate with fresh PBS.

  • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To evaluate the bidirectional permeability of a compound across a monolayer of human intestinal Caco-2 cells, which serves as a model for the intestinal epithelium.[5] This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.

  • For the apical-to-basolateral (A-B) permeability assessment, add the test compound to the apical side (donor) and fresh transport buffer to the basolateral side (receiver).

  • For the basolateral-to-apical (B-A) permeability assessment, add the test compound to the basolateral side (donor) and fresh buffer to the apical side (receiver).

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.

Data Analysis: Calculate the Papp value for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound may be a substrate for efflux transporters.

Protocol 4: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a test compound in mice after administration via a specific route (e.g., intravenous, oral).

Materials:

  • Test compound formulated in a suitable vehicle

  • Mice (e.g., CD-1 or C57BL/6)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., capillaries, anticoagulant-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer the test compound to mice at a specific dose via the chosen route (e.g., oral gavage or intravenous injection).

  • At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a sufficient number of animals per time point.

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

Data Analysis: Plot the plasma concentration of the compound versus time. Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

ADME_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies solubility Aqueous Solubility pampa PAMPA solubility->pampa caco2 Caco-2 Permeability pampa->caco2 met_stab Metabolic Stability (Microsomes/Hepatocytes) caco2->met_stab cyp_inhib CYP Inhibition met_stab->cyp_inhib plasma_stab Plasma Stability cyp_inhib->plasma_stab lead_opt Lead Optimization plasma_stab->lead_opt pk_study Pharmacokinetic Study (Mouse/Rat) efficacy Efficacy Models pk_study->efficacy candidate Candidate Selection efficacy->candidate start Compound Synthesis start->solubility lead_opt->pk_study lead_opt->start Iterative Design cSrc_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor cSrc c-Src PDGFR->cSrc EGFR EGF Receptor EGFR->cSrc Integrins Integrins FAK FAK Integrins->FAK cAbl c-Abl cSrc->cAbl activates Ras Ras cSrc->Ras PI3K PI3K cSrc->PI3K STAT3 STAT3 cSrc->STAT3 Transcription Gene Transcription cAbl->Transcription regulates Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->cSrc inhibits Pyrazolo_pyridine->cAbl inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription FAK->cSrc Cell_Response Proliferation, Survival, Migration Transcription->Cell_Response TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Ras Ras TRK_Receptor->Ras PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg Neurotrophins Neurotrophins (NGF, BDNF, NT-3) Neurotrophins->TRK_Receptor binds & activates Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TRK_Receptor inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PKC PKC PLCg->PKC PKC->Transcription Cell_Response Survival, Proliferation, Differentiation Transcription->Cell_Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges and optimize synthetic outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in heterocyclic synthesis. The following table summarizes potential causes and recommended troubleshooting steps.

Potential CauseRecommended Solutions & Optimization Strategies
Purity of Starting Materials Ensure the high purity of reactants, particularly the aminopyrazole derivative. Impurities can significantly hinder the reaction. Recrystallize or purify starting materials if necessary.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature.[1]
Incorrect Reaction Time Both insufficient and excessive reaction times can lead to low yields due to incomplete reaction or product degradation. Monitor the reaction progress by TLC to determine the optimal duration.[1]
Inefficient Catalyst or Incorrect Loading The choice of catalyst and its concentration are critical. Screen different catalysts (e.g., acid or base catalysts) and optimize the catalyst loading to maximize the yield.
Inappropriate Solvent The solvent plays a crucial role in reactant solubility and reaction kinetics.[1] Experiment with different solvents of varying polarity to find the most suitable one for your specific reaction conditions.
Improper Work-up Procedure An effective work-up is essential to remove catalysts and byproducts. This typically involves quenching the reaction, extracting the product with a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4.[1]

Issue 2: Formation of Regioisomers

The formation of regioisomers is a common problem in the synthesis of unsymmetrically substituted pyrazolo[3,4-b]pyridines.

Potential CauseRecommended Solutions & Optimization Strategies
Use of Unsymmetrical Starting Materials When using unsymmetrical dicarbonyl compounds, the formation of two regioisomers is possible.[2] The ratio of these isomers depends on the relative reactivity of the two carbonyl groups.
Reaction Conditions The choice of catalyst and solvent can influence regioselectivity.[1] Acidic or basic conditions can favor the formation of one regioisomer over the other. A thorough literature search for similar substrates is recommended.
Separation of Regioisomers If the formation of regioisomers cannot be avoided, separation can be achieved using column chromatography. A gradient elution with a solvent system like hexane and ethyl acetate is a common starting point.[1]

Issue 3: Difficulty in Product Purification

The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of closely related byproducts.[1]

Potential CauseRecommended Solutions & Optimization Strategies
Polar Nature of the Product Silica gel is the most commonly used stationary phase for column chromatography.[1] A systematic approach to eluent selection is advised, starting with a non-polar solvent and gradually increasing the polarity.[1]
Presence of Co-eluting Impurities If baseline separation is not achieved, consider alternative purification techniques such as preparative TLC or recrystallization.
Residual Catalyst or Salts Ensure a thorough work-up procedure to remove inorganic salts and catalyst residues before chromatographic purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two of the most prevalent and versatile methods for the synthesis of the pyrazolo[3,4-b]pyridine core are:

  • Cyclocondensation Reaction: This involves the reaction of an appropriately substituted aminopyrazole (e.g., 3-amino-5-methoxypyrazole) with a 1,3-dicarbonyl compound or its synthetic equivalent.[2]

  • Gould-Jacobs Reaction: This classic method involves the reaction of an aminopyrazole with a malonic ester derivative, followed by a thermal cyclization to form the pyridine ring.[3][4]

Q2: How can I prepare the key intermediate, 3-amino-5-methoxypyrazole?

A2: While a specific protocol for 3-amino-5-methoxypyrazole was not found, a general approach for the synthesis of 3-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine. For 3-amino-5-methylpyrazole, the reaction of cyanoacetone with a hydrazinium salt is a known method.[5] A similar strategy could be adapted for the methoxy derivative.

Q3: My reaction is not proceeding to completion. What should I do?

A3: If your reaction is sluggish or incomplete, consider the following:

  • Increase the temperature: Gently heating the reaction mixture can often increase the reaction rate. Monitor for any potential product degradation at higher temperatures.

  • Add a catalyst: If you are not already using one, the addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base can accelerate the reaction.

  • Check reactant purity: Impurities in your starting materials can inhibit the reaction.

  • Extend the reaction time: Continue to monitor the reaction by TLC until the starting materials are consumed.

Q4: I am observing multiple spots on my TLC plate. What could they be?

A4: Multiple spots on a TLC plate could indicate the presence of:

  • Unreacted starting materials.

  • The desired product.

  • Regioisomeric products.

  • Side-products from competing reactions.

  • Degradation products.

Careful analysis and comparison with the starting materials are necessary. If regioisomers are suspected, attempts to isolate and characterize each spot are recommended.

Experimental Protocols

Protocol 1: General Procedure for the Cyclocondensation Synthesis of this compound

This protocol provides a general guideline. Optimization of specific parameters will be necessary.

  • Reaction Setup: To a solution of 3-amino-5-methoxypyrazole (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or DMF) is added a 1,3-dicarbonyl compound (1.0-1.2 eq.).

  • Catalyst Addition (Optional): A catalytic amount of an acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-TsOH) or a base can be added.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: General Procedure for the Gould-Jacobs Synthesis of this compound

This protocol outlines the general steps of the Gould-Jacobs reaction.

  • Condensation: 3-Aminopyrazole is reacted with an ethoxymethylenemalonic ester derivative. This reaction is often carried out at elevated temperatures.

  • Cyclization: The intermediate from the condensation step is heated at a high temperature (often in a high-boiling solvent like diphenyl ether) to induce cyclization and form the 4-hydroxy-pyrazolo[3,4-b]pyridine derivative.[3][6]

  • Hydrolysis and Decarboxylation (Optional): The resulting ester can be saponified to the carboxylic acid, which can then be decarboxylated upon heating to yield the corresponding 4-hydroxypyrazolo[3,4-b]pyridine.[3]

  • Conversion to the target molecule: The 4-hydroxy group would then need to be converted to the desired functionality.

Mandatory Visualization

experimental_workflow_cyclocondensation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-amino-5-methoxypyrazole 3-amino-5-methoxypyrazole Reaction_Vessel Reaction Vessel (Solvent, Catalyst) 3-amino-5-methoxypyrazole->Reaction_Vessel 1,3-dicarbonyl 1,3-dicarbonyl 1,3-dicarbonyl->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Column_Chromatography Column Chromatography Washing_Drying->Column_Chromatography Crude Product Final_Product This compound Column_Chromatography->Final_Product Purified Product

Caption: Experimental workflow for the cyclocondensation synthesis.

experimental_workflow_gould_jacobs cluster_start_gj Starting Materials cluster_reaction_gj Reaction Steps cluster_intermediate_gj Intermediate cluster_final_steps_gj Final Steps 3-aminopyrazole 3-aminopyrazole Condensation Condensation 3-aminopyrazole->Condensation Malonic_Ester_Derivative Malonic Ester Derivative Malonic_Ester_Derivative->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Intermediate_Product 4-Hydroxy-pyrazolo[3,4-b]pyridine Derivative Cyclization->Intermediate_Product Further_Modification Further Modification Intermediate_Product->Further_Modification Final_Product_GJ This compound Further_Modification->Final_Product_GJ

Caption: Experimental workflow for the Gould-Jacobs synthesis.

References

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the purification of pyrazolo[3,4-b]pyridine derivatives.

Issue 1: Low Recovery After Purification

Q1: My overall yield is significantly lower after purification. What are the potential causes and how can I improve it?

A1: Low recovery after purification is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Purification Technique: The chosen purification method may not be ideal for your specific derivative. For instance, some compounds are prone to decomposition on silica gel.

  • Product Loss During Work-up: Significant amounts of the product may be lost during extraction and washing steps.

  • Incomplete Crystallization: In the case of recrystallization, a substantial amount of the product may remain in the mother liquor.

  • Improper Column Chromatography Technique: Issues such as incorrect solvent polarity, overloading the column, or poor column packing can lead to product loss.

Troubleshooting Steps:

  • Re-evaluate Purification Method: If you suspect decomposition on silica, consider switching to a different stationary phase like alumina or using a less acidic solvent system. Alternatively, recrystallization might be a better option if your compound is a solid.

  • Optimize Work-up Procedure: Ensure the pH is appropriate during extraction to prevent your compound from staying in the aqueous layer. Minimize the number of washing steps and use saturated brine to reduce solubility in the aqueous phase.

  • Improve Recrystallization Yield: To recover more product from the mother liquor, you can concentrate the filtrate and cool it again to obtain a second crop of crystals. Ensure you are using the minimum amount of hot solvent for dissolution.

  • Refine Chromatography Technique: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for good separation. A general rule of thumb is to aim for an Rf value of 0.2-0.4 for your compound of interest. Avoid overloading the column; a typical sample load is 1-5% of the silica gel weight.

Issue 2: Presence of Impurities After Purification

Q2: I still see impurities in my NMR/LC-MS after purification. How can I improve the purity of my pyrazolo[3,4-b]pyridine derivative?

A2: Persistent impurities can be frustrating. The source of the impurity will dictate the best approach for its removal.

  • Co-eluting Impurities in Column Chromatography: Some byproducts may have similar polarity to your desired product, making separation by column chromatography challenging.

    • Solution: Try a different solvent system to alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might improve separation. A shallower gradient during elution can also enhance resolution.

  • Insoluble Impurities in Recrystallization: Some impurities may be insoluble in the hot recrystallization solvent.

    • Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.[2]

  • Regioisomers: A common challenge in the synthesis of pyrazolo[3,4-b]pyridines is the formation of regioisomers, which can be difficult to separate.

    • Solution: Flash column chromatography is the most common method for separating regioisomers.[1] Careful optimization of the eluent system is critical. Fractional recrystallization can also be effective if the regioisomers have different solubilities in a particular solvent.[1]

Issue 3: Physical State Issues During Purification

Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of your compound.

  • Solutions:

    • Use a lower-boiling point solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of the pure compound to the cooled solution.

Q4: My compound is a viscous oil and difficult to handle for purification. What are my options?

A4: Some pyrazolo[3,4-b]pyridine derivatives can be viscous oils, making purification by recrystallization impossible.

  • Solution: Column chromatography is the most suitable method for purifying oils. If the oil is not amenable to direct loading, it can be dissolved in a minimal amount of a volatile solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed compound is loaded onto the column.

Data Presentation

The following tables summarize typical purification results for pyrazolo[3,4-b]pyridine derivatives from various literature sources. Note that direct comparison between methods for the same compound is often not available, but the data provides a general expectation of purification outcomes.

Table 1: Purification of Pyrazolo[3,4-b]pyridine Derivatives by Recrystallization

CompoundRecrystallization SolventYield (%)Purity (%)Reference
4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5-amineEthanol/DMF90Not explicitly stated, but described as "yellow crystals"[3]
4-(4-Bromophenyl)-6-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine95% Ethanol85-95 (synthesis yield)Not explicitly stated, but confirmed by analytical data[4]
Various Pyrazolo[3,4-b]pyridin-4-one derivativesDiluted DimethylformamideNot explicitly statedDescribed as "high purity"[5]

Table 2: Purification of Pyrazolo[3,4-b]pyridine Derivatives by Column Chromatography

| Compound | Stationary Phase | Eluent System | Yield (%) | Purity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine | Silica gel | Ethyl acetate/Petroleum ether | 45-88 | Not explicitly stated, confirmed by NMR | | | Various Pyrazolo[4,3-b]pyridines | Silica gel | 10% Ethyl acetate in Chloroform | 73-85 | Not explicitly stated, confirmed by NMR and HRMS |[6] | | Various 1H-pyrazolo[3,4-b]pyridine derivatives | Silica gel | Ethyl acetate/Hexane | Not explicitly stated | >95% (by HPLC) |[2] | | 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine | Silica gel | Ethyl acetate/Hexane (4:6) | Not explicitly stated | Confirmed by TLC | |

Experimental Protocols

Protocol 1: General Procedure for Recrystallization (Single Solvent)

This protocol outlines a general procedure for the purification of a solid pyrazolo[3,4-b]pyridine derivative using a single solvent.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol is a commonly used solvent for this class of compounds.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at an appropriate temperature to remove any residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol describes a general procedure for the purification of pyrazolo[3,4-b]pyridine derivatives using flash column chromatography on silica gel.

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolo[3,4-b]pyridine derivatives.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Pyrazolo[3,4-b]pyridine Derivative purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Solid analysis Purity Analysis (NMR, LC-MS, HPLC) recrystallization->analysis column_chromatography->analysis analysis->purification_choice Impure pure_product Pure Product analysis->pure_product Purity >95%

Caption: General experimental workflow for the purification of pyrazolo[3,4-b]pyridine derivatives.

troubleshooting_workflow start Impure Product after Initial Purification check_impurity Identify Impurity Type start->check_impurity regioisomer Regioisomer Present check_impurity->regioisomer Similar MW, different substitution starting_material Unreacted Starting Material check_impurity->starting_material Known starting material detected side_product Side Product check_impurity->side_product Unknown byproduct solution_regioisomer Optimize Column Chromatography (shallow gradient) or Attempt Fractional Recrystallization regioisomer->solution_regioisomer solution_starting_material Adjust Chromatography Gradient or Choose a Different Recrystallization Solvent starting_material->solution_starting_material solution_side_product Re-evaluate Eluent System for Chromatography or Consider a Different Purification Technique side_product->solution_side_product

Caption: Troubleshooting logic for handling an impure pyrazolo[3,4-b]pyridine derivative.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridine derivatives, with a primary focus on improving reaction yields.

Troubleshooting Guides

Issue 1: Consistently Low or No Product Yield

Low yields are a frequent challenge in the multi-component synthesis of pyrazolo[3,4-b]pyridines. A systematic approach to troubleshooting is crucial for identifying the root cause.

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and observing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Several factors can contribute to low yields in these reactions. Here is a step-by-step guide to troubleshoot the issue:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.

  • Catalyst Selection and Loading: The choice and amount of catalyst significantly influence the reaction outcome.[1]

    • Recommendation: Screen different catalysts. While Brønsted acids like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have proven effective.[1][2] Catalyst loading is also a critical parameter to optimize. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was determined to be the optimal amount.[3]

  • Solvent Effects: The solvent plays a pivotal role in reactant solubility and reaction kinetics.[1]

    • Recommendation: A solvent screen is advisable. Ethanol is a commonly used solvent.[3] However, for certain reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[1][4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[1]

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[1][3] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed termination of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these N-heterocycles is UV light (254 nm).[1] Staining with iodine vapor can also be an effective method for visualizing many organic compounds.[1]

Issue 2: Formation of Regioisomers

The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials.[2]

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity or separate the isomers?

Answer: Addressing regioisomer formation involves both optimizing reaction conditions and employing effective purification techniques.

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is recommended to consult the literature for specific examples that are structurally similar to your target molecule.[1] In some cases, a three-component reaction using a symmetrical 1,3-CCC-biselectrophile, generated in situ, can circumvent regioselectivity issues.[2]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most prevalent method for separating regioisomers. The selection of the eluent is critical. A gradient of hexane and ethyl acetate is a common starting point for many organic compounds.[1]

    • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are some common catalysts used for pyrazolo[3,4-b]pyridine synthesis and how do their efficiencies compare?

A1: A variety of catalysts can be employed, with their effectiveness being highly dependent on the specific reaction. Acidic catalysts like acetic acid are frequently used.[2] Lewis acids such as ZrCl₄, CuCl₂, and ZnCl₂ are also common.[2] Recent studies have shown high yields with catalysts like copper(II) acetylacetonate and amorphous carbon-supported sulfonic acid (AC-SO₃H).[3][5]

Q2: How can I effectively monitor the progress of my pyrazolo[3,4-b]pyridine synthesis?

A2: Thin Layer Chromatography (TLC) is the recommended method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product spot. UV visualization at 254 nm is typically effective for these aromatic compounds.[1]

Q3: What are some effective purification strategies for the final pyrazolo[3,4-b]pyridine product?

A3: Purification can be challenging due to the basic nature of the pyridine ring. Common techniques include:

  • Column Chromatography: As mentioned for separating regioisomers, this is a versatile technique. To mitigate tailing on silica gel, adding a small amount of a base like triethylamine to the eluent can be beneficial.[6]

  • Acid-Base Extraction: The basicity of the pyridine allows for extraction into an acidic aqueous solution (e.g., dilute HCl). The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]

  • Crystallization: For solid products, crystallization is an excellent method for achieving high purity.[6]

Data Presentation

Table 1: Effect of Different Catalysts on Product Yield
EntryCatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
1HCl18.3 µLEtOHRoom Temp.0.571[3]
2H₂SO₄13.0 µLEtOHRoom Temp.0.567[3]
3H₃PO₄36.3 µLEtOHRoom Temp.0.580[3]
4TsOH-EtOHRoom Temp.0.582[3]
5SiO₂–H₂SO₄-EtOHRoom Temp.0.580[3]
6AC-SO₃H5 mgEtOHRoom Temp.0.597[3]
7ZrCl₄0.15 mmolDMF/EtOH951613-28[7]
8Cu(II) acetylacetonate0.1 equivCHCl₃Room Temp.4894[5]
Table 2: Optimization of Reaction Conditions using AC-SO₃H Catalyst
EntryTemperature (°C)Time (h)Catalyst (mg)Yield (%)Reference
1Room Temp.3583[3]
2603528[3]
310035No Reaction[3]
4Room Temp.0.5597[3]
5Room Temp.1596[3]
6Room Temp.2569[3]
7Room Temp.11055[3]
8Room Temp.11574[3]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones[7]
  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol).

  • Vigorously stir the reaction mixture at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water. Separate the two phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for the Synthesis using Copper(II) Acetylacetonate Catalyst[5]
  • Perform a formal [3 + 3] cycloaddition reaction in CHCl₃ under reflux conditions at room temperature for a maximum of 48 hours.

  • Use Cu(II) acetylacetonate (0.1 equiv) as the catalyst.

  • After the reaction, concentrate the solution under vacuum and add 50 cm³ of water.

  • Extract the mixture with ethyl acetate and rinse with a NaHCO₃ solution.

  • Separate the organic layer and dry with concentrated Na₂SO₄ under low pressure.

  • Filter and dissolve the obtained solid material in a 4:6 mixture of ethyl acetate and hexane for separation by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: High Purity Reactants reactants Mix Starting Materials (e.g., aminopyrazole, dicarbonyl compound) start->reactants solvent Add Solvent (e.g., EtOH) reactants->solvent catalyst Add Catalyst (e.g., AC-SO3H) solvent->catalyst reaction Stir at Optimized Temperature (e.g., Room Temperature) catalyst->reaction monitoring Monitor Progress via TLC reaction->monitoring monitoring->reaction Continue Reaction quench Quench Reaction / Evaporate Solvent monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification end End: Pure Product purification->end

Caption: A generalized experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

troubleshooting_flowchart start Low Yield Observed purity Check Purity of Starting Materials start->purity catalyst Optimize Catalyst & Loading purity->catalyst Purity OK purify_reagents Purify/Recrystallize Reactants purity->purify_reagents Impurities Found solvent Screen Different Solvents catalyst->solvent No Improvement rerun_reaction Re-run Reaction catalyst->rerun_reaction New Catalyst/Loading conditions Optimize Temperature & Time solvent->conditions No Improvement solvent->rerun_reaction Optimal Solvent Found conditions->rerun_reaction Optimized Conditions purify_reagents->rerun_reaction success Yield Improved rerun_reaction->success

Caption: A troubleshooting flowchart for addressing low yield in pyrazolo[3,4-b]pyridine synthesis.

References

Technical Support Center: Off-Target Effects of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing pyrazolo[3,4-b]pyridine-based kinase inhibitors. It provides essential guidance on identifying, understanding, and mitigating potential off-target effects to ensure data integrity and accelerate research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why are they a concern with the pyrazolo[3,4-b]pyridine scaffold?

A1: Off-target effects refer to the unintended interactions of a kinase inhibitor with proteins other than its primary therapeutic target. These interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity. The pyrazolo[3,4-b]pyridine scaffold is a common "hinge-binding" motif that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of many kinases.[1][2] Due to the high degree of conservation in the ATP-binding site across the human kinome, inhibitors with this scaffold can inadvertently bind to and inhibit multiple kinases beyond the intended target.

Q2: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of my pyrazolo[3,4-b]pyridine inhibitor?

A2: Distinguishing between on-target and off-target effects is a critical step in kinase inhibitor research. Several strategies can be employed:

  • Dose-Response Correlation: Compare the inhibitor concentration required to elicit the cellular phenotype with its IC50 value for the primary target. A significant discrepancy may suggest an off-target effect.

  • Use of Structurally Unrelated Inhibitors: Employing an inhibitor with a different chemical scaffold that targets the same primary kinase can be informative. If this second inhibitor does not produce the same phenotype, it strengthens the likelihood of an off-target effect from the original compound.

  • Rescue Experiments: If possible, overexpress a mutated, inhibitor-resistant form of the primary target kinase in your cells. If the phenotype persists in the presence of the inhibitor, it is likely mediated by an off-target interaction.

  • Kinome Profiling: The most direct method is to screen your inhibitor against a large panel of kinases to identify all potential targets.

Q3: My pyrazolo[3,4-b]pyridine inhibitor is potent in biochemical assays but shows reduced activity in cell-based assays. What are the potential reasons?

A3: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • High Intracellular ATP Concentrations: Biochemical assays are often conducted at ATP concentrations close to the Km of the kinase, which can overestimate potency. Cellular ATP levels are significantly higher (in the millimolar range), leading to increased competition for ATP-competitive inhibitors.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.

  • Compound Stability: The inhibitor may be unstable in the cell culture media or rapidly metabolized by the cells.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with pyrazolo[3,4-b]pyridine kinase inhibitors.

Issue Potential Cause Recommended Action Expected Outcome
Unexpected Cellular Phenotype (e.g., cytotoxicity, morphological changes) Off-target kinase inhibition1. Perform a dose-response analysis to compare the phenotypic EC50 with the on-target IC50. 2. Use a structurally unrelated inhibitor for the same target as a control. 3. Conduct a kinome-wide selectivity screen to identify potential off-target kinases.1. A significant difference between EC50 and IC50 suggests off-target activity. 2. If the alternative inhibitor doesn't produce the phenotype, the original effect is likely off-target. 3. Identification of unintended targets responsible for the phenotype.
High Variability in Assay Results Poor inhibitor solubility1. Visually inspect for compound precipitation in the assay buffer. 2. Determine the inhibitor's solubility under the final assay conditions. 3. Consider using a lower concentration or a different co-solvent.Consistent and reproducible assay data.
Inconsistent ATP concentration1. Ensure the ATP concentration is consistent across all experiments. 2. For ATP-competitive inhibitors, perform assays at an ATP concentration near the Km value of the target kinase for better sensitivity.Reduced variability in IC50 values and a more accurate assessment of inhibitor potency.
No or Low Inhibition Observed Inactive kinase enzyme1. Verify the activity of the kinase using a known positive control inhibitor. 2. Use a fresh aliquot of the kinase and avoid multiple freeze-thaw cycles.Confirmation of kinase activity and reliable inhibitor screening results.
Compound degradation1. Prepare fresh stock solutions of the inhibitor. 2. Assess the stability of the compound in the assay buffer over the experiment's duration.Accurate determination of inhibitor potency.

Data Presentation: Selectivity of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The following tables summarize the inhibitory activity (IC50 in nM) of representative pyrazolo[3,4-b]pyridine-based inhibitors against their intended targets and a selection of off-target kinases. This data highlights the importance of comprehensive profiling to understand the selectivity of these compounds.

Table 1: Selectivity Profile of a Pyrazolo[3,4-b]pyridine-based FGFR Inhibitor (Compound 7n)

KinaseIC50 (nM)
FGFR1 (On-Target) <0.5
FGFR2 (On-Target) 0.7
FGFR3 (On-Target) 2.0
FGFR452.7
VEGFR2422.7
ABL1>1000
ALK>1000
Aurora A>1000
CDK2>1000
EGFR>1000
FAK (PTK2)>1000
FLT3>1000
JAK2>1000
MET>1000
SRC>1000
Data sourced from a screen against 71 kinases. Only a selection of kinases is shown for brevity. Data from: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.

Table 2: Selectivity Profile of a Pyrazolo[3,4-b]pyridine-based TRK Inhibitor (Compound C03)

KinaseIC50 (nM)
TRKA (On-Target) 56
TRKB (On-Target) 57
TRKC (On-Target) 26
FAK (PTK2)120
PAK4230
PLK4340
ABL1>1000
ALK>1000
EGFR>1000
FLT3>1000
MET>1000
SRC>1000
Data from: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

Table 3: Selectivity Profile of a Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor (Compound 15y)

Kinase% Inhibition @ 1µM
TBK1 (On-Target) 100
IKKε98
CLK185
DYRK1A82
HIPK275
Aurora A<50
CDK2<50
EGFR<50
JAK2<50
MET<50
SRC<50
Data from a screen against 31 kinases. For the on-target, the IC50 was determined to be 0.2 nM. Data from: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general workflow for assessing the selectivity of a pyrazolo[3,4-b]pyridine inhibitor against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinases

  • Specific kinase substrates

  • Pyrazolo[3,4-b]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle control to the wells of the 384-well plate.

    • Add 10 µL of a solution containing the specific kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should ideally be close to the Km value for each respective kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the binding of a pyrazolo[3,4-b]pyridine inhibitor to its target kinase within living cells.

Materials:

  • Cells engineered to express the target kinase as a fusion with NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target kinase

  • Opti-MEM® I Reduced Serum Medium

  • Pyrazolo[3,4-b]pyridine inhibitor stock solution

  • White, opaque 96-well assay plates

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Methodology:

  • Cell Plating: Seed the engineered cells in the 96-well plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in Opti-MEM®. Add the diluted inhibitor to the cells and incubate.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells. The tracer will compete with the inhibitor for binding to the NanoLuc®-kinase fusion protein.

  • BRET Measurement: Measure the BRET signal on a plate reader. The signal is a ratio of the light emitted by the tracer and the light emitted by NanoLuc®.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement in a cellular environment.

Visualizations

troubleshooting_workflow start Unexpected Experimental Result Observed confirm_target Confirm On-Target Engagement (e.g., Western Blot for p-Substrate) start->confirm_target dose_response Perform Dose-Response Analysis confirm_target->dose_response Target Engaged on_target Likely On-Target Effect confirm_target->on_target Target Not Engaged (Investigate Compound/Assay) unrelated_inhibitor Test Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor Phenotype EC50 >> On-Target IC50 dose_response->on_target Phenotype EC50 ≈ On-Target IC50 kinome_scan Conduct Kinome Selectivity Profiling unrelated_inhibitor->kinome_scan Different Phenotype Observed unrelated_inhibitor->on_target Same Phenotype Observed identify_off_targets Identify Specific Off-Target(s) kinome_scan->identify_off_targets off_target Likely Off-Target Effect identify_off_targets->off_target

Caption: A troubleshooting workflow for investigating unexpected experimental results with kinase inhibitors.

off_target_pathway cluster_cell Cellular Environment cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway inhibitor Pyrazolo[3,4-b]pyridine Inhibitor on_target_kinase Primary Target Kinase (e.g., FGFR1) inhibitor->on_target_kinase Binds off_target_kinase Off-Target Kinase (e.g., FAK) inhibitor->off_target_kinase Binds (Off-Target) on_downstream Downstream Signaling (e.g., MAPK/ERK Pathway) on_target_kinase->on_downstream Inhibition on_phenotype Intended Cellular Effect (e.g., Reduced Proliferation) on_downstream->on_phenotype off_downstream Downstream Signaling (e.g., PI3K/Akt Pathway) off_target_kinase->off_downstream Inhibition off_phenotype Unintended Cellular Effect (e.g., Altered Cell Adhesion) off_downstream->off_phenotype

Caption: A diagram illustrating how a pyrazolo[3,4-b]pyridine inhibitor can modulate both on-target and off-target signaling pathways.

experimental_workflow start Start: Pyrazolo[3,4-b]pyridine Inhibitor Candidate biochemical_screen Biochemical Kinase Assay (Primary Target) start->biochemical_screen selectivity_profiling Broad Kinome Selectivity Profiling (e.g., >300 kinases) biochemical_screen->selectivity_profiling Potent Inhibition cellular_assays Cell-Based On-Target Assays (e.g., Western Blot, Proliferation) selectivity_profiling->cellular_assays Identify On- and Off-Targets off_target_validation Cell-Based Off-Target Validation selectivity_profiling->off_target_validation Prioritize Potent Off-Targets cellular_assays->off_target_validation Confirm On-Target Activity data_analysis Data Analysis and Interpretation off_target_validation->data_analysis Validate Off-Target Effects conclusion Conclusion on Selectivity and Off-Target Profile data_analysis->conclusion

Caption: A general experimental workflow for characterizing the selectivity and off-target effects of a pyrazolo[3,4-b]pyridine kinase inhibitor.

References

Technical Support Center: Mechanisms of Resistance to Pyrazolo[3,4-b]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges when investigating resistance to pyrazolo[3,4-b]pyridine-based drugs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Cell-Based Assays: IC50 Determination

Question 1: My IC50 values for a pyrazolo[3,4-b]pyridine compound are inconsistent across experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Seeding Density: The number of cells seeded per well can significantly impact the final IC50 value. A higher cell density may require a higher drug concentration to achieve the same level of inhibition. It is crucial to optimize and maintain a consistent seeding density for each experiment.

  • Drug Solution Stability: Ensure your pyrazolo[3,4-b]pyridine compound is fully dissolved and stable in the chosen solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.

  • Incubation Time: The duration of drug exposure can affect the IC50 value. Ensure you are using a consistent incubation time as determined by your initial time-course experiments.

  • Assay Reagent Variability: Ensure all reagents, such as MTT or CellTiter-Glo®, are within their expiration dates and are prepared consistently.

Question 2: I am not observing a dose-dependent response in my cell viability assay. What should I check?

Answer: A lack of a clear dose-response curve can be due to several reasons:

  • Incorrect Drug Concentration Range: You may be testing a concentration range that is too high or too low. Perform a broad-range dose-finding experiment to identify the appropriate concentration range that brackets the IC50 value.

  • Drug Solubility Issues: At higher concentrations, your compound may be precipitating out of solution, leading to a plateau in the dose-response curve. Visually inspect your drug dilutions for any signs of precipitation.

  • Cell Line Insensitivity: The cell line you are using may be intrinsically resistant to the pyrazolo[3,4-b]pyridine compound.

  • Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. Regularly test your cell lines for contamination.[1]

II. Investigating On-Target Resistance: Kinase Mutations

Question 3: How can I confirm if resistance to my pyrazolo[3,4-b]pyridine inhibitor is due to a known gatekeeper mutation in the target kinase?

Answer: To confirm resistance due to a specific mutation, you can perform the following:

  • Cell Line Models: Obtain or engineer cell lines that express both the wild-type and the mutant kinase (e.g., ALK-L1196M).[2] Compare the IC50 values of your compound in both cell lines. A significant increase in the IC50 in the mutant cell line suggests on-target resistance.

  • Biochemical Kinase Assays: Perform in vitro kinase assays using the purified wild-type and mutant kinase enzymes. This will directly measure the inhibitory activity of your compound on each form of the enzyme.[2]

  • Molecular Docking Studies: Computational modeling can provide insights into how a mutation might affect the binding of your compound to the kinase domain.[2]

III. Investigating Off-Target Resistance: Bypass Signaling & Drug Efflux

Question 4: I suspect resistance is due to the activation of a bypass signaling pathway. How can I investigate this?

Answer: Activation of alternative signaling pathways, such as the EGFR or MET pathways, can confer resistance to kinase inhibitors.[3][4][5][6] To investigate this:

  • Western Blotting for Phosphorylated Proteins: Use western blotting to assess the phosphorylation status of key downstream effectors of bypass pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK). An increase in the phosphorylation of these proteins in resistant cells compared to sensitive cells, especially in the presence of your pyrazolo[3,4-b]pyridine inhibitor, would suggest bypass pathway activation.[7][8]

  • Troubleshooting Western Blots for Phospho-proteins:

    • Weak or No Signal: Ensure you are using phosphatase inhibitors in your lysis buffer and that your samples have been kept cold throughout the preparation process.[9] Consider using a more sensitive ECL substrate.

    • High Background: Avoid using milk as a blocking agent, as it contains casein which is a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[10] Also, ensure thorough washing steps.[10]

    • Inconsistent Results: Always probe for the total protein as a loading control to normalize the phospho-protein signal.[9][10]

Question 5: My resistant cells show no target mutations or bypass pathway activation. Could drug efflux be the cause of resistance?

Answer: Yes, increased drug efflux mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) is a common mechanism of multidrug resistance.[11]

  • Rhodamine 123 Efflux Assay: This is a common functional assay to assess P-gp activity. Cells with high P-gp activity will efficiently pump out the fluorescent dye Rhodamine 123, resulting in low intracellular fluorescence. The addition of a known P-gp inhibitor should increase Rhodamine 123 accumulation in resistant cells.[12][13]

  • Troubleshooting the Rhodamine 123 Efflux Assay:

    • High Background Fluorescence: Ensure you have a proper control with a P-gp inhibitor to determine the maximal fluorescence. Also, check for autofluorescence of your cells and compound.

    • Low Signal: Optimize the concentration of Rhodamine 123 and the incubation time. Ensure your cells are healthy and viable.

Quantitative Data Summary

The following tables summarize published data on the activity of pyrazolo[3,4-b]pyridine derivatives against sensitive and resistant targets.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Wild-Type and Mutant ALK Kinase.

CompoundTarget KinaseIC50 (nM)Fold Resistance (Mutant/WT)Reference
Compound 10g ALK-wt<0.5-[2]
ALK-L1196M<0.5~1[2]
Crizotinib ALK-wt24-[2]
ALK-L1196M1345.6[2]

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives in Cell Lines.

CompoundCell LineTargetGI50 (µM)Reference
Compound 8c K562 (Leukemia)Topoisomerase IIα0.72[14]
MV4-11 (Leukemia)Topoisomerase IIα0.72[14]
Compound 7b HepG2 (Hepatocellular Carcinoma)Not specified0.0158[1]
MCF7 (Breast Adenocarcinoma)Not specified0.0001[1]
Doxorubicin HepG2 (Hepatocellular Carcinoma)Topoisomerase II0.008[1]
MCF7 (Breast Adenocarcinoma)Topoisomerase II0.099[1]

Detailed Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is adapted from a standard MTT assay protocol.

Materials:

  • Adherent cells in logarithmic growth phase

  • Pyrazolo[3,4-b]pyridine compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated EGFR (p-EGFR)

This protocol provides a general workflow for detecting changes in protein phosphorylation.

Materials:

  • Sensitive and resistant cell lines

  • Pyrazolo[3,4-b]pyridine compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with the pyrazolo[3,4-b]pyridine compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal.[7]

  • Stripping and Re-probing: To normalize the p-EGFR signal, strip the membrane and re-probe for total EGFR and a loading control like β-actin.[8]

Protocol 3: Rhodamine 123 Efflux Assay

This protocol is for assessing P-gp mediated drug efflux.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123

  • P-gp inhibitor (e.g., Verapamil)

  • HBSS or other suitable buffer

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Pre-incubate cells with or without a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.

  • Efflux: Wash the cells with ice-cold HBSS to remove extracellular dye. Resuspend the cells in fresh, pre-warmed HBSS (with or without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. Cells with high P-gp activity will show lower fluorescence compared to cells with inhibited P-gp or low P-gp expression.

Visualizations

Resistance_Mechanisms Drug Pyrazolo[3,4-b]pyridine Drug Target Target Kinase (e.g., ALK, TRK) Drug->Target Inhibits Resistance Drug Resistance CellularEffect Inhibition of Proliferation, Induction of Apoptosis Target->CellularEffect Leads to OnTarget On-Target Mutations (e.g., Gatekeeper mutations) Resistance->OnTarget Bypass Bypass Pathway Activation (e.g., EGFR, MET) Resistance->Bypass Efflux Increased Drug Efflux (e.g., P-gp overexpression) Resistance->Efflux OnTarget->Target Alters drug binding Bypass->CellularEffect Circumvents inhibition Efflux:w->Drug:e Reduces intracellular concentration

Caption: Overview of resistance mechanisms to pyrazolo[3,4-b]pyridine drugs.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis Cell_Treatment Cell Treatment with Pyrazolo[3,4-b]pyridine Cell_Lysis Cell Lysis with Phosphatase Inhibitors Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-EGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Analysis Densitometry Analysis (Normalize to Total Protein) Imaging->Analysis

Caption: Experimental workflow for Western Blot analysis of bypass signaling.

IC50_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Issue Inconsistent IC50 Values Cell_Health Cell Health & Passage Number Issue->Cell_Health Seeding Inconsistent Seeding Density Issue->Seeding Drug_Stab Drug Solution Instability Issue->Drug_Stab Inc_Time Variable Incubation Time Issue->Inc_Time Sol_Cell Use low passage cells, monitor health Cell_Health->Sol_Cell Sol_Seeding Optimize and maintain consistent density Seeding->Sol_Seeding Sol_Drug Prepare fresh dilutions, avoid freeze-thaw Drug_Stab->Sol_Drug Sol_Time Use consistent incubation times Inc_Time->Sol_Time

Caption: Troubleshooting guide for inconsistent IC50 values.

References

Improving the solubility of pyrazolo[3,4-b]pyridine compounds for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with pyrazolo[3,4-b]pyridine compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazolo[3,4-b]pyridine compounds have such low water solubility?

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic systems that often possess a planar, aromatic structure. This molecular architecture contributes to strong intermolecular forces in the crystal lattice, making it difficult for water molecules to solvate the compound effectively. While many derivatives are soluble in organic solvents like DMSO, their limited aqueous solubility is a known issue that can hinder bioavailability and efficacy in biological assays and in vivo models.[1][2][3]

Q2: What are the primary strategies to improve the aqueous solubility of these compounds for in vivo experiments?

Several formulation strategies can be employed to overcome the solubility challenges of pyrazolo[3,4-b]pyridine derivatives. The most common and effective approaches include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin.[1][2]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix to prevent crystallization and improve the dissolution rate.[3][4][5]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

  • Lipid-Based Formulations: Dissolving the compound in lipids, surfactants, or co-solvents to form self-emulsifying drug delivery systems (SEDDS).

  • Prodrug Synthesis: Chemically modifying the molecule to add a soluble moiety, which is later cleaved in vivo to release the active drug.

Q3: How much of an improvement in solubility can I expect with these methods?

The degree of solubility enhancement is highly dependent on the specific compound and the chosen method. However, significant improvements are achievable. For instance, complexation of pyrazolo[3,4-d]pyrimidine derivatives (a closely related scaffold) with 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve water solubility by 100 to 1000-fold.[1][2]

Troubleshooting Guide

Issue: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for in vivo dosing.

This is a classic sign of a compound with poor aqueous solubility. The DMSO is no longer able to keep the compound solubilized once it is diluted below a critical concentration in the aqueous vehicle.

Solutions:

  • Formulation Development: The most robust solution is to develop an enabling formulation. Refer to the experimental protocols below for creating a cyclodextrin inclusion complex or an amorphous solid dispersion.

  • Vehicle Screening: For early-stage studies, you can screen a panel of GRAS (Generally Recognized As Safe) co-solvents and surfactants. However, be mindful that high concentrations of organic co-solvents can cause toxicity in animal models.

Quantitative Data on Solubility Enhancement

The following table summarizes the solubility enhancement of various pyrazolo[3,4-d]pyrimidine compounds (a structurally similar class) achieved through complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCD).

CompoundIntrinsic Solubility (μM)Solubility with HPβCD (μM)Fold Increase
Compound 11.11050~955
Compound 21.0950950
Compound 31.5150100
Compound 40.88001000
Compound 51.2120100

Data adapted from studies on pyrazolo[3,4-d]pyrimidines, which demonstrate the potential for significant solubility enhancement with cyclodextrins.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

The kneading method is a simple and effective technique for preparing inclusion complexes, particularly for compounds that are poorly water-soluble.[6][7]

Materials:

  • Pyrazolo[3,4-b]pyridine derivative

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized Water

  • Ethanol (or other suitable solvent to form a paste)

  • Mortar and Pestle

  • Vacuum oven

Procedure:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of the pyrazolo[3,4-b]pyridine to HPβCD.

  • Moisten Cyclodextrin: Place the calculated amount of HPβCD into a mortar. Add a small amount of deionized water to moisten the powder and form a consistent paste.

  • Add Compound: Weigh the pyrazolo[3,4-b]pyridine derivative and slowly add it to the HPβCD paste.

  • Knead Mixture: Triturate the mixture vigorously in the mortar for 30-60 minutes. During this process, a small amount of ethanol can be added if necessary to maintain a suitable paste-like consistency.

  • Drying: The resulting paste is dried under vacuum at 40-50°C until a constant weight is achieved.

  • Sieving: The dried complex is passed through a fine-mesh sieve to obtain a uniform powder.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or NMR spectroscopy.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for thermally sensitive compounds and can be performed with standard laboratory equipment.[8][9]

Materials:

  • Pyrazolo[3,4-b]pyridine derivative

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select Components: Choose a polymer that is soluble in the same solvent as your drug. A common starting drug-to-polymer weight ratio is 1:4.

  • Dissolve Components: Dissolve both the pyrazolo[3,4-b]pyridine derivative and the selected polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Removal: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid film or powder is formed on the flask wall.[8][10]

  • Secondary Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry the material for 24-48 hours to remove any residual solvent.

  • Milling/Sieving: The resulting dried ASD can be gently milled or passed through a sieve to achieve a consistent particle size for dosing.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of the drug within the dispersion using DSC or XRD.

Visualizations

Workflow for Selecting a Solubility Enhancement Strategy

G cluster_0 A Poorly Soluble Pyrazolo[3,4-b]pyridine B Compound Thermally Stable? A->B G Is compound lipophilic (High LogP)? A->G C Amorphous Solid Dispersion (Hot Melt Extrusion) B->C Yes D Amorphous Solid Dispersion (Solvent Evaporation / Spray Drying) B->D No E Cyclodextrin Complexation (Kneading / Freeze-Drying) F Lipid-Based Formulation (e.g., SEDDS) G->E No G->F Yes

Caption: Decision tree for selecting a suitable solubility enhancement method.

Targeted Signaling Pathway: Tropomyosin Receptor Kinase (TRK)

Many pyrazolo[3,4-b]pyridine derivatives function as kinase inhibitors. A key target for some of these compounds is the Tropomyosin Receptor Kinase (TRK) pathway, which is crucial for cell survival and proliferation.[11][12][13][14]

G cluster_0 TRK Signaling Pathway cluster_1 Downstream Cascades Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K activates RAS RAS/MAPK Pathway Dimerization->RAS activates PLCG PLCγ Pathway Dimerization->PLCG activates Cell_Response Cell Survival & Proliferation PI3K->Cell_Response RAS->Cell_Response PLCG->Cell_Response Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Dimerization Blocks

Caption: Inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine compound.

References

Technical Support Center: Navigating the Metabolic Instability of Pyrazolo[3,4-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the metabolic instability of pyrazolo[3,4-b]pyridine inhibitors. The following question-and-answer-formatted guides, detailed experimental protocols, and comparative data tables are designed to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-b]pyridine inhibitor exhibits high clearance in human liver microsomes. What are the likely metabolic pathways involved?

A1: Based on studies of structurally related heterocyclic compounds, the primary metabolic pathways for pyrazolo[3,4-b]pyridine inhibitors likely involve oxidation mediated by Cytochrome P450 (CYP) enzymes. Key reactions to investigate include:

  • Oxidative Dealkylation: If your inhibitor possesses N-alkyl or O-alkyl groups, these are common sites for metabolic attack, particularly by CYP3A4.

  • Aromatic Hydroxylation: The pyrazolo[3,4-b]pyridine core and any appended aromatic rings are susceptible to hydroxylation.

  • Oxidative Dechlorination: For chlorinated analogs, this has been observed as a significant metabolic route in similar pyrazolopyrimidine scaffolds.[1]

The CYP3A family of enzymes is frequently implicated in the metabolism of such heterocyclic structures.[1]

Q2: How can I experimentally confirm the metabolic pathways responsible for the instability of my compound?

A2: A metabolite identification study is the most direct approach. This typically involves incubating your compound with human liver microsomes (HLM) or hepatocytes and analyzing the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound with the generated metabolites, you can elucidate the structural modifications that have occurred.

To pinpoint the specific CYP enzymes involved, you can perform co-incubation experiments with known CYP-specific chemical inhibitors or use recombinant human CYP enzymes.[1] A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to the involvement of that enzyme.

Q3: What strategies can I employ to improve the metabolic stability of my pyrazolo[3,4-b]pyridine inhibitor?

A3: Several medicinal chemistry strategies can be employed to "block" or reduce the rate of metabolism at identified metabolic hot spots:

  • Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile site can slow the rate of bond cleavage by CYPs (the kinetic isotope effect).

  • Introduction of Electron-Withdrawing Groups: Adding groups like fluorine to an aromatic ring can decrease its electron density, making it less susceptible to oxidative metabolism.

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the enzyme's access to that site.

  • Scaffold Hopping and Bioisosteric Replacement: In some cases, modifying the core structure, for instance, by altering the position of nitrogen atoms, can significantly impact metabolic stability.

Q4: My compound appears unstable even in the absence of the metabolic cofactor, NADPH. What could be the issue?

A4: If you observe significant compound loss in control incubations without NADPH, the issue is likely not due to CYP-mediated metabolism. Potential causes include:

  • Chemical Instability: The compound may be degrading in the assay buffer due to pH or temperature effects.

  • Nonspecific Binding: The compound may be adsorbing to the surfaces of the plasticware (e.g., microplates, pipette tips).

To diagnose this, run a control experiment incubating the compound in the assay buffer without microsomes or NADPH. If the compound is lost, it indicates chemical instability. To assess nonspecific binding, measure the compound concentration at the start of the incubation (T0) immediately after adding it to the microsome-containing buffer. A lower than expected concentration at T0 suggests nonspecific binding.

Troubleshooting Guides

Problem: High In Vitro Clearance in Liver Microsomes
  • Initial Observation: Your pyrazolo[3,4-b]pyridine inhibitor shows a short half-life (t½) and high intrinsic clearance (CLint) in human liver microsome (HLM) assays.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for high in vitro clearance.

Problem: Discrepancy Between Microsomal and Hepatocyte Stability Data
  • Observation: Your inhibitor is stable in liver microsomes but shows high clearance in hepatocytes, or vice-versa.

  • Possible Explanations & Actions:

    • Microsomes > Hepatocytes (Higher Clearance in Microsomes): This can occur if the compound has low passive permeability, making its entry into hepatocytes the rate-limiting step for metabolism.[2][3][4] In this scenario, the microsomal data may be more predictive of in vivo clearance.[2][3]

    • Hepatocytes > Microsomes (Higher Clearance in Hepatocytes): This suggests the involvement of non-CYP metabolic pathways that are present in hepatocytes but absent or in low abundance in microsomes.[4] Examples include metabolism by aldehyde oxidase (AO) or UDP-glucuronosyltransferases (UGTs). To investigate this, consider performing incubations with cytosolic fractions (for AO) or UGT-supplemented microsomes.

Data Presentation

Table 1: In Vitro Metabolic Stability of Selected Pyrazolo-Pyridine Kinase Inhibitors

Compound IDScaffoldSpeciesIn Vitro Systemt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
C03 Pyrazolo[3,4-b]pyridineHumanPlasma> 289.1Not Reported[5]
Compound 4 PyridazinoneHumanLiver MicrosomesshortNot Reported[6]
Compound 4 PyridazinoneMouseLiver MicrosomesmoderateNot Reported[6]
Compound 6 PyridazinoneHumanLiver MicrosomeslowNot Reported[6]
Compound 6 PyridazinoneMouseLiver MicrosomeslowNot Reported[6]
Compound 13 Pyrazolo[1,5-a]pyridineHumanLiver MicrosomeslongNot Reported[6]
Compound 13 Pyrazolo[1,5-a]pyridineMouseLiver MicrosomeslongNot Reported[6]
Compound 14 Pyrazolo[1,5-a]pyridineHumanLiver MicrosomeslongNot Reported[6]
Compound 14 Pyrazolo[1,5-a]pyridineMouseLiver MicrosomeslongNot Reported[6]

Note: "short", "moderate", "low", and "long" are qualitative descriptors from the source publication and specific quantitative values were not provided.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of your pyrazolo[3,4-b]pyridine inhibitor in DMSO (e.g., 10 mM).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

  • Incubation Procedure:

    • Pre-warm the phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and your test compound solution to 37°C.

    • In a microcentrifuge tube or 96-well plate, combine the buffer and microsomes.

    • Add the test compound to the microsome suspension to a final concentration of typically 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For control incubations (to assess non-CYP mediated degradation), add buffer instead of the NADPH system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the rate constant of elimination (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Protocol 2: Metabolite Identification Workflow

Metabolite_ID_Workflow Start Incubate Compound with Liver Microsomes/Hepatocytes Sample_Prep Quench Reaction and Prepare Sample for LC-MS/MS Start->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis: Full Scan and MS/MS of Parent Sample_Prep->LC_MS_Analysis Data_Processing Data Processing Software: Peak Picking and Alignment LC_MS_Analysis->Data_Processing Metabolite_Detection Detect Potential Metabolites (Mass shifts, retention time changes) Data_Processing->Metabolite_Detection MS_MS_Metabolites Acquire MS/MS Spectra of Potential Metabolites Metabolite_Detection->MS_MS_Metabolites Structure_Elucidation Elucidate Metabolite Structures (Fragmentation pattern analysis) MS_MS_Metabolites->Structure_Elucidation Pathway_Mapping Map Metabolic Pathways Structure_Elucidation->Pathway_Mapping

Caption: General workflow for metabolite identification.

Mandatory Visualizations

Signaling Pathways

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS RAF RAF MEK MEK ERK ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PI3K PI3K AKT AKT AKT->Transcription JAK JAK STAT3 STAT3 STAT3->Transcription PLCg PLCγ

Caption: Simplified ALK signaling pathway.

TBK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptors (e.g., RIG-I, cGAS) Adaptors Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_Genes Type I Interferon Genes p_IRF3->IFN_Genes translocates to nucleus

Caption: Simplified TBK1 signaling pathway.

References

Technical Support Center: Minimizing Toxicity of Pyrazolo[3,4-b]pyridine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing the toxicity of pyrazolo[3,4-b]pyridine derivatives during in vitro cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, providing actionable solutions and detailed protocols.

Issue 1: Compound Precipitation in Cell Culture Medium

Question: My pyrazolo[3,4-b]pyridine derivative is precipitating out of solution after being added to the cell culture medium. How can I resolve this?

Answer:

Precipitation of test compounds is a common issue that can lead to inaccurate results and non-specific cytotoxicity. Pyrazolo[3,4-b]pyridine derivatives, like many small molecules, can have limited aqueous solubility. Here’s a systematic approach to troubleshoot this problem:

1. Review Your Stock and Dilution Protocol:

  • Stock Solution: Ensure your compound is fully dissolved in the stock solvent (typically DMSO). If the stock solution is cloudy, gently warm it at 37°C and vortex until clear. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution Method: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous medium. Instead, perform serial dilutions. First, create an intermediate dilution in pre-warmed (37°C) cell culture medium, mix thoroughly, and then add this to the final culture volume.

  • Final DMSO Concentration: Keep the final DMSO concentration in your culture medium below 0.5% (v/v), and ideally below 0.1%, to prevent solvent-induced toxicity. Ensure your vehicle control has the same final DMSO concentration as your experimental wells.

2. Determine the Maximum Soluble Concentration:

It's crucial to determine the kinetic solubility of your specific derivative in your experimental medium.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a series of dilutions of your pyrazolo[3,4-b]pyridine derivative in your cell culture medium (including serum, if applicable).

  • Incubate these solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48, 72 hours).

  • Visually inspect for precipitation (cloudiness or visible particles) at regular intervals.

  • For a more sensitive assessment, examine the solutions under a microscope to detect fine precipitates.

  • The highest concentration that remains clear throughout the incubation is your maximum working concentration for that specific medium and duration.

3. Solubility Enhancement Strategies:

If the required effective concentration is above the solubility limit, consider these strategies:

  • Formulation with Polymers: Co-formulating the compound with biocompatible polymers can enhance its apparent water solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can be used, but their potential effects on the cells must be carefully controlled for.

Issue 2: Differentiating On-Target Cytotoxicity from Non-Specific Toxicity

Question: I am observing significant cell death with my pyrazolo[3,4-b]pyridine derivative. How can I determine if this is due to its intended mechanism of action (e.g., kinase inhibition leading to apoptosis) or just general, non-specific toxicity?

Answer:

Distinguishing between targeted and non-specific cytotoxicity is critical for the validation of your compound's activity. A multi-assay approach is recommended to build a comprehensive picture of the mechanism of cell death.

1. Differentiate Apoptosis from Necrosis:

  • Apoptosis (Programmed Cell Death): This is often the intended outcome for anticancer compounds. It is a controlled process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.

  • Necrosis (Uncontrolled Cell Death): This is typically a result of acute cellular injury, such as from compound precipitation or membrane disruption. It is characterized by cell swelling and rupture, leading to the release of intracellular contents and inflammation.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This is a standard method to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat your cells with the pyrazolo[3,4-b]pyridine derivative at various concentrations and for different time points. Include a vehicle-only control.

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS, centrifuge, and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cells.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI solution.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Workflow for Differentiating Apoptosis from Necrosis

G cluster_results Results cluster_conclusion Conclusion start Observe Cell Death assay Perform Annexin V / PI Staining start->assay flow Analyze by Flow Cytometry assay->flow interpret Interpret Quadrants flow->interpret live Annexin V- / PI- (Live) interpret->live Viable Population early_apop Annexin V+ / PI- (Early Apoptosis) interpret->early_apop late_apop Annexin V+ / PI+ (Late Apoptosis/Necrosis) interpret->late_apop necrotic Annexin V- / PI+ (Necrosis) interpret->necrotic targeted Predominantly Apoptotic: Suggests targeted, programmed cell death. early_apop->targeted late_apop->targeted nontargeted Predominantly Necrotic: Suggests non-specific toxicity (e.g., precipitation, membrane lysis). necrotic->nontargeted

Workflow for differentiating apoptosis and necrosis.

2. Assess Caspase Activation:

Apoptosis is often mediated by a cascade of proteases called caspases. Measuring the activity of key executioner caspases, like caspase-3, can provide further evidence of apoptosis.

Experimental Protocol: Caspase-3 Activity Assay

This can be done using a variety of commercially available kits, often based on a fluorescent or colorimetric substrate for caspase-3.

  • Treat cells with your compound as described previously.

  • Lyse the cells according to the kit manufacturer's protocol.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate to allow for cleavage of the substrate by active caspase-3.

  • Measure the resulting fluorescent or colorimetric signal using a plate reader.

  • An increase in signal compared to the vehicle control indicates caspase-3 activation and apoptosis.

Signaling Pathway for Caspase-Mediated Apoptosis

G compound Pyrazolo[3,4-b]pyridine Derivative target Intended Target (e.g., Kinase, Topoisomerase II) compound->target Inhibition stress Cellular Stress target->stress initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) stress->initiator Activation executioner Executioner Caspases (e.g., Caspase-3, Caspase-7) initiator->executioner Activation substrates Cleavage of Cellular Substrates executioner->substrates apoptosis Apoptosis substrates->apoptosis

Technical Support Center: Enhancing the Selectivity of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of pyrazolo[3,4-b]pyridine inhibitors for specific kinases.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-b]pyridine inhibitor shows potent activity against my primary target kinase but lacks selectivity against closely related kinases. How can I improve its selectivity?

A1: Enhancing the selectivity of pyrazolo[3,4-b]pyridine inhibitors is a common challenge. Here are several strategies you can employ, drawing from established structure-activity relationships (SAR):

  • Modification of the Pyrazole Core (N1 and N2 positions): The N1 position of the pyrazole ring is crucial for interaction with the hinge region of the kinase. Methylation of the N1 position can lead to a complete loss of activity, indicating its role in forming a critical hydrogen bond.[1] Conversely, strategic substitutions at this position can fine-tune selectivity.

  • Substitution at the C3 Position: The C3 position is often solvent-exposed, making it an ideal point for introducing substitutions that can exploit differences in the amino acid residues near the ATP binding site among different kinases. Optimizing substituents at this position can significantly improve selectivity.[1]

  • Substitution at the C4 and C6 Positions: Modifications at these positions can influence the overall shape and electrostatic properties of the inhibitor, allowing for better complementarity with the target kinase's active site. For example, in the development of SRC kinase inhibitors, the presence of a tertiary amino group at the 4-position of a piperidinyl ring was found to be essential for activity.[2]

  • Scaffold Hopping: If modifications to the existing scaffold are not yielding the desired selectivity, consider scaffold hopping to a different but related heterocyclic core. This approach can sometimes lead to novel interactions with the target kinase.[3][4]

Q2: I am observing poor cellular potency with my pyrazolo[3,4-b]pyridine inhibitor despite excellent in vitro enzymatic activity. What are the potential reasons?

A2: A discrepancy between in vitro and cellular potency is a frequent issue in drug discovery. The following factors could be contributing to this observation:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. You can assess this using a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell permeability assay.

  • Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. An in vitro P-gp substrate assay can confirm this.

  • Metabolic Instability: The inhibitor could be rapidly metabolized by intracellular enzymes. Conducting metabolic stability assays using liver microsomes or S9 fractions can provide insights into its metabolic fate.

  • High Protein Binding: The compound may be binding extensively to plasma proteins, reducing the free concentration available to engage the target in the cell. Equilibrium dialysis can be used to determine the fraction of unbound drug.

  • Off-Target Effects: In a cellular context, the inhibitor might be engaging other targets that counteract its intended effect. A broad kinase screen or a chemoproteomics approach can help identify off-target interactions.

Q3: What are the best practices for setting up a kinase selectivity profiling experiment for my pyrazolo[3,4-b]pyridine inhibitor?

A3: A robust kinase selectivity profile is critical for understanding the specificity of your inhibitor. Here are some best practices:

  • Use a Broad Kinase Panel: Screen your inhibitor against a large and diverse panel of kinases to identify potential off-targets. Several commercial services offer panels of over 400 kinases.[5]

  • Determine IC50 Values: Initially, you can perform a single-dose screen (e.g., at 1 µM) to identify "hits." For any kinases inhibited by more than 50%, you should then determine the half-maximal inhibitory concentration (IC50) value through a dose-response curve.

  • Choose an Appropriate Assay Format: Various assay formats are available, including radiometric assays, fluorescence-based assays (e.g., FRET), and label-free methods like differential scanning fluorimetry (DSF).[5][6] The choice will depend on your throughput needs and the specific kinases being tested.

  • Consider ATP Concentration: For ATP-competitive inhibitors, the apparent IC50 value will be influenced by the ATP concentration in the assay. It is recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase to accurately assess the inhibitor's potency.[7]

Troubleshooting Guides

Issue: High background signal or false positives in my kinase assay.

  • Question: I am observing a high background signal in my no-enzyme control wells, or my inhibitor appears to be active against a wide range of unrelated kinases. What could be the cause?

  • Answer:

    • Compound Interference: Your pyrazolo[3,4-b]pyridine derivative might be interfering with the assay technology itself. For example, it could be fluorescent, quenching the signal, or precipitating at high concentrations. Run a control experiment without the kinase to check for compound-specific effects on the assay readout.

    • Reactive Moieties: The chemical structure of your compound might contain reactive functional groups that can non-specifically interact with proteins. A medicinal chemist can help evaluate the chemical liabilities of your scaffold.

    • Assay Buffer Composition: Components in your assay buffer, such as detergents or reducing agents, might be incompatible with your inhibitor. Test the solubility and stability of your compound in the final assay buffer.

Issue: Difficulty in synthesizing and purifying pyrazolo[3,4-b]pyridine derivatives.

  • Question: I am struggling with low yields and purification challenges during the synthesis of my pyrazolo[3,4-b]pyridine inhibitors. What can I do?

  • Answer:

    • Reaction Conditions: The synthesis of the pyrazolo[3,4-b]pyridine core often involves a multi-component reaction. The choice of catalyst, solvent, and reaction temperature can significantly impact the yield and purity.[8] It is advisable to screen different conditions to optimize the reaction.

    • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions and the formation of hard-to-separate byproducts.[8]

    • Purification Strategy: Pyrazolo[3,4-b]pyridines can be challenging to purify due to their polarity. A systematic approach to column chromatography, starting with a non-polar solvent system and gradually increasing the polarity, is recommended. In some cases, reverse-phase chromatography may be necessary.[8]

Quantitative Data Summary

Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference Kinase(s)IC50 (nM)Selectivity (Fold)Reference
C03 TRKA56FAK, PAK4, PLK4>1000>17[3],[4]
C09 TRKA57FAK, PAK4, PLK4>1000>17[3],[4]
C10 TRKA26FAK, PAK4, PLK4>1000>38[3],[4]
15y TBK10.2IKKα, IKKβ>10,000>50,000[9]
SQ-67563 CDK1/CDK2PotentNot specified-Selective[10]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling using a Radiometric Assay [5]

This protocol describes a common method for determining the selectivity of a pyrazolo[3,4-b]pyridine inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Pyrazolo[3,4-b]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.

    • Add the master mix to the assay plate.

    • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP (at a concentration close to the Km of the kinase).

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Signal Measurement: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement [6]

DSF is a biophysical method that can be used to confirm the binding of an inhibitor to its target kinase by measuring the increase in the protein's melting temperature (Tm) upon ligand binding.

Materials:

  • Purified kinase

  • Pyrazolo[3,4-b]pyridine inhibitor stock solution

  • SYPRO Orange dye

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mix containing the purified kinase, SYPRO Orange dye, and the pyrazolo[3,4-b]pyridine inhibitor at various concentrations. Include a DMSO control.

  • Thermal Ramping: Place the plate in the qPCR instrument and run a thermal ramp from 25°C to 95°C, increasing the temperature in small increments (e.g., 0.5°C per 30 seconds).

  • Fluorescence Measurement: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve represents the Tm. The shift in Tm (ΔTm) in the presence of the inhibitor compared to the DMSO control indicates binding.

Visualizations

G cluster_0 Troubleshooting Low Selectivity Start Start Potent_but_Nonselective Potent but Non-selective Inhibitor Start->Potent_but_Nonselective SAR_Analysis Analyze SAR Potent_but_Nonselective->SAR_Analysis Modify_N1 Modify N1-position SAR_Analysis->Modify_N1 Modify_C3 Modify C3-position SAR_Analysis->Modify_C3 Modify_C4_C6 Modify C4/C6-positions SAR_Analysis->Modify_C4_C6 Scaffold_Hopping Scaffold Hopping SAR_Analysis->Scaffold_Hopping Synthesize_Analogs Synthesize Analogs Modify_N1->Synthesize_Analogs Modify_C3->Synthesize_Analogs Modify_C4_C6->Synthesize_Analogs Scaffold_Hopping->Synthesize_Analogs Test_Selectivity Test Selectivity Synthesize_Analogs->Test_Selectivity

Caption: A workflow for improving the selectivity of pyrazolo[3,4-b]pyridine inhibitors.

G cluster_1 Kinase Selectivity Profiling Workflow Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Single_Dose_Screen Single-Dose Screen (e.g., 1 µM) Inhibitor->Single_Dose_Screen Identify_Hits Identify Hits (>50% Inhibition) Single_Dose_Screen->Identify_Hits Dose_Response Dose-Response Assay Identify_Hits->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50 Selectivity_Profile Generate Selectivity Profile Calculate_IC50->Selectivity_Profile

References

Validation & Comparative

A Head-to-Head Showdown: 6-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatives Challenge Crizotinib in ALK-Mutant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more potent and selective kinase inhibitors is a continuous endeavor. In the landscape of anaplastic lymphoma kinase (ALK)-driven malignancies, crizotinib has been a foundational therapy. However, the emergence of resistance necessitates the development of next-generation inhibitors. This guide provides a comparative analysis of the established ALK inhibitor, crizotinib, against emerging derivatives of the 6-Methoxy-1H-pyrazolo[3,4-b]pyridine scaffold, highlighting their potential to overcome crizotinib resistance.

While specific experimental data for a singular "this compound" compound as an ALK inhibitor is not extensively available in the public domain, structure-activity relationship (SAR) studies on the broader 1H-pyrazolo[3,4-b]pyridine class have identified highly potent analogs. This comparison will focus on representative derivatives from this class, for which robust preclinical data exists, to provide a meaningful benchmark against crizotinib.

At a Glance: Crizotinib vs. 1H-Pyrazolo[3,4-b]pyridine Derivatives

FeatureCrizotinib1H-Pyrazolo[3,4-b]pyridine Derivatives
Core Scaffold Aminopyridine1H-Pyrazolo[3,4-b]pyridine
Primary Target ALK, MET, ROS1ALK, including resistance mutations
Key Advantage Established clinical efficacyPotential to overcome crizotinib resistance
Notable Derivatives -Compound 10d (4-methoxy analog), Compound 10g

In Vitro Performance: A Tale of Two Scaffolds

The following tables summarize the inhibitory activity of crizotinib and potent 1H-pyrazolo[3,4-b]pyridine derivatives against wild-type ALK and the crizotinib-resistant L1196M "gatekeeper" mutation.

Enzymatic Activity (IC50)
CompoundALK (wild-type) IC50 (nM)ALK (L1196M) IC50 (nM)
Crizotinib-980[1]
Compound 10d 69[1]19[1]
Compound 10g <0.5[1]<0.5[1]

Lower IC50 values indicate greater potency.

Cellular Activity: Inhibition of Cell Proliferation (GI50)
Cell LineALK StatusCrizotinib GI50 (nM)Compound 10g GI50 (nM)
Ba/F3 ALK-wtWild-type-1.8[1]
Ba/F3 ALK-L1196ML1196M mutant-2.5[1]
H2228EML4-ALK fusion-1.4[1]

Lower GI50 values indicate greater inhibition of cell growth.

The data clearly indicates that optimized 1H-pyrazolo[3,4-b]pyridine derivatives, such as compound 10g, exhibit significantly greater potency against both wild-type ALK and the crizotinib-resistant L1196M mutant in both enzymatic and cellular assays.[1] Notably, the 4-methoxy containing derivative, compound 10d, also demonstrates superior activity against the L1196M mutation compared to crizotinib.[1]

Understanding the Mechanism: Targeting the ALK Signaling Pathway

Crizotinib and the 1H-pyrazolo[3,4-b]pyridine derivatives are ATP-competitive inhibitors that target the kinase domain of ALK. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Crizotinib Crizotinib Crizotinib->ALK Inhibits Pyrazolopyridine This compound Derivatives Pyrazolopyridine->ALK Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

ALK Signaling Pathway Inhibition

Experimental Corner: How the Data is Generated

The following outlines the methodologies used to obtain the comparative data presented.

Kinase Inhibition Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ALK protein.

cluster_workflow Kinase Inhibition Assay Workflow Compound Test Compound (e.g., Crizotinib or Pyrazolopyridine derivative) Incubation Incubation Compound->Incubation ALK_enzyme Recombinant ALK Enzyme (Wild-type or Mutant) ALK_enzyme->Incubation ATP ATP (radiolabeled or fluorescent) ATP->Incubation Substrate Peptide Substrate Substrate->Incubation Detection Detection of Substrate Phosphorylation (e.g., radioactivity or fluorescence) Incubation->Detection IC50 IC50 Calculation Detection->IC50

Kinase Inhibition Assay Workflow

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the recombinant ALK enzyme (either wild-type or a mutant version like L1196M), a peptide substrate, and ATP (often radiolabeled with ³²P or ³³P).

  • Compound Addition: The test compound (crizotinib or a pyrazolo[3,4-b]pyridine derivative) is added at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is measured. For radiolabeled ATP, this is often done by capturing the phosphorylated peptide on a filter and quantifying the radioactivity.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay measures the effect of a compound on the growth and viability of cancer cell lines that are dependent on ALK signaling.

cluster_workflow Cell Proliferation Assay Workflow Cell_seeding Seed ALK-mutant cells in 96-well plates Compound_treatment Treat with varying concentrations of test compound Cell_seeding->Compound_treatment Incubation Incubate for 72 hours Compound_treatment->Incubation Viability_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_reagent Measurement Measure absorbance or luminescence Viability_reagent->Measurement GI50 Calculate GI50 Measurement->GI50

Cell Proliferation Assay Workflow

Protocol:

  • Cell Seeding: ALK-dependent cancer cell lines (e.g., Ba/F3 cells engineered to express ALK or human cancer cell lines like H2228) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.

  • Viability Assessment: A cell viability reagent is added to each well. Common reagents include MTT, which is converted to a colored formazan product by metabolically active cells, or reagents that measure ATP levels as an indicator of cell viability (e.g., CellTiter-Glo).

  • Data Measurement: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The growth inhibition is calculated for each concentration relative to untreated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Concluding Remarks

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising new frontier in the development of ALK inhibitors. The significantly enhanced potency of derivatives like compound 10g, particularly against the crizotinib-resistant L1196M mutation, underscores the potential of this chemical class to address the clinical challenge of acquired resistance. Further preclinical and clinical investigation of optimized 6-methoxy and other substituted 1H-pyrazolo[3,4-b]pyridine derivatives is warranted to fully elucidate their therapeutic potential in ALK-driven cancers.

References

A Comparative Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical and biological landscapes of two privileged heterocyclic scaffolds reveals distinct and overlapping potential in therapeutic development. This guide provides a comparative analysis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine, offering researchers and drug development professionals a comprehensive overview of their synthesis, properties, and applications, supported by experimental data.

The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. Their structural resemblance to endogenous purines allows them to function as competitive inhibitors for numerous enzymes, particularly kinases, which play a crucial role in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of modern drug discovery.

At a Glance: Structural and Physicochemical Comparison

Both scaffolds are bicyclic aromatic heterocycles containing a pyrazole ring fused to a pyridine or pyrimidine ring, respectively. This fusion results in distinct electronic and steric properties that influence their biological activity and pharmacokinetic profiles.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[3,4-d]pyrimidine
Core Structure Pyrazole fused to a pyridine ringPyrazole fused to a pyrimidine ring
Molecular Formula C₆H₅N₃[1]C₅H₄N₄[2]
Molecular Weight 119.12 g/mol [1]120.11 g/mol [2]
Nature Weakly basicMore basic due to the additional nitrogen in the pyrimidine ring
Key Feature Isostere of purineIsostere of adenine, a key component of ATP[3]
Solubility Generally low aqueous solubility, often requiring formulation strategies.Also characterized by poor aqueous solubility, a challenge in drug development.[4][5]

Synthesis Strategies: Building the Core Scaffolds

The construction of these bicyclic systems can be achieved through various synthetic routes, typically by building one ring onto the other pre-formed heterocyclic core.

Pyrazolo[3,4-b]pyridine Synthesis: A common approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[6] For instance, the reaction of 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone in the presence of a catalyst like ZrCl₄ can yield the corresponding pyrazolo[3,4-b]pyridine.[7]

Pyrazolo[3,4-d]pyrimidine Synthesis: A prevalent method for synthesizing the pyrazolo[3,4-d]pyrimidine scaffold starts from a substituted pyrazole, such as 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. This intermediate can then be cyclized with formic acid to form the pyrimidine ring.[8] Another strategy involves the reaction of 5-aminopyrazole-4-carboxamides with formamide.

Biological Activity: A Tale of Two Kinase Inhibitors

Both scaffolds have been extensively explored as kinase inhibitors, demonstrating potent activity against a variety of targets. The subtle structural difference between the two cores leads to nuanced interactions with the ATP-binding pocket of kinases, influencing their potency and selectivity.

Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown significant promise as inhibitors of several important kinase families.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: These compounds have been investigated for their potential to halt uncontrolled cell proliferation in cancer by targeting CDKs.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of TRK kinases, which are implicated in the growth and survival of various tumors.[9]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: This scaffold has served as a template for the development of potent and selective inhibitors of FGFRs, which are key drivers in certain cancers.[10]

  • PIM-1 Kinase Inhibitors: Novel pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a promising target in breast cancer.[11]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: Researchers have explored this scaffold to develop inhibitors that can overcome resistance to existing ALK-targeted therapies.[12]

Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold, being a close structural mimic of adenine, has a rich history as a source of potent kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The FDA-approved drug Ibrutinib , a pyrazolo[3,4-d]pyrimidine derivative, is a covalent inhibitor of BTK and has revolutionized the treatment of certain B-cell malignancies.[3]

  • Src Kinase Inhibitors: Numerous derivatives have been developed as inhibitors of Src family kinases, which are involved in cancer cell proliferation, survival, and metastasis.[13]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: This scaffold has been utilized to create dual inhibitors of EGFR and VEGFR, key targets in angiogenesis and tumor growth.[14][15]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK2, a critical regulator of the cell cycle.[16]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro activity of representative compounds from both scaffolds against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity (IC₅₀)

ScaffoldCompoundTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[3,4-b]pyridineCompound C03TRKA56[9]
Pyrazolo[3,4-b]pyridineCompound 10dALK-wt69[12]
Pyrazolo[3,4-b]pyridineCompound 10dALK-L1196M19[12]
Pyrazolo[3,4-b]pyridineCompound 19PIM-126[11]
Pyrazolo[3,4-d]pyrimidineIbrutinib analog (12)BTK4.2[3]
Pyrazolo[3,4-d]pyrimidineIbrutinib analog (13)BTK11.1[3]
Pyrazolo[3,4-d]pyrimidineCompound 16EGFR34[14]
Pyrazolo[3,4-d]pyrimidineCompound 14CDK2/cyclin A257[16]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC₅₀/GI₅₀)

ScaffoldCompoundCell LineCancer TypeIC₅₀/GI₅₀ (µM)Reference
Pyrazolo[3,4-b]pyridineCompound C03Km-12Colon Cancer0.304[9]
Pyrazolo[3,4-b]pyridineCompound 19MCF-7Breast Cancer5.61[11]
Pyrazolo[3,4-d]pyrimidineS29DaoyMedulloblastoma1.72[13]
Pyrazolo[3,4-d]pyrimidineSI163D283-MEDMedulloblastoma1.74[13]
Pyrazolo[3,4-d]pyrimidineCompound 15VariousNCI-60 panel0.018 - 9.98[14]
Pyrazolo[3,4-d]pyrimidineCompound 16VariousNCI-60 panel0.018 - 9.98[14]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific kinase. The exact conditions, such as enzyme and substrate concentrations, and the detection method will vary depending on the kinase and the assay format (e.g., TR-FRET, luminescence, radioactivity).

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.

    • Prepare the kinase enzyme and substrate in the appropriate kinase assay buffer. The ATP concentration is typically at or near the Kₘ for the kinase.[17][18]

  • Kinase Reaction:

    • In a microplate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the kinase enzyme to all wells except the negative control and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[18]

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method.

      • Luminescence-based assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[19]

      • TR-FRET assays (e.g., LanthaScreen™): Measure the energy transfer between a donor-labeled antibody and an acceptor-labeled substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[18]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[21]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[20][23]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[20][23]

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[21]

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizing the Mechanism: Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism by which pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives inhibit kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Kinase Kinase (e.g., Src, BTK, CDK) Growth_Factor_Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibitor Pyrazolo[3,4-b]pyridine or Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase Inhibition

Caption: General kinase inhibition pathway by pyrazolo-fused scaffolds.

Conclusion

Both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably powerful starting points for the design of novel therapeutics, particularly kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core, with its close resemblance to adenine, has a proven track record, exemplified by the clinical success of Ibrutinib. The pyrazolo[3,4-b]pyridine scaffold, while perhaps less explored historically, is rapidly emerging as a versatile and potent platform for targeting a diverse range of kinases.

The choice between these two scaffolds will ultimately depend on the specific biological target and the desired pharmacological profile. This guide provides a foundational understanding of their comparative strengths and characteristics, empowering researchers to make informed decisions in their drug discovery endeavors. The wealth of existing research and the continued exploration of these privileged structures promise a bright future for the development of new and effective treatments for a multitude of diseases.

References

Head-to-head comparison of pyrazolo[3,4-b]pyridine derivatives in kinase selectivity panels

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a wide array of kinases implicated in cancer and other diseases. The versatility of this heterocyclic system allows for fine-tuning of substituent groups, leading to derivatives with distinct kinase selectivity profiles. This guide provides a head-to-head comparison of representative pyrazolo[3,4-b]pyridine derivatives, summarizing their performance in kinase selectivity panels and providing detailed experimental methodologies for researchers in drug discovery.

Comparative Kinase Inhibition Profiles

To illustrate the diverse selectivity profiles achievable with the pyrazolo[3,4-b]pyridine core, we have compiled inhibitory data for three exemplary compounds from published studies: a potent TANK-binding kinase 1 (TBK1) inhibitor (Compound 15y), a promising Tropomyosin receptor kinase (TRK) inhibitor (Compound C03), and a highly active Monopolar spindle 1 (Mps1) kinase inhibitor (Compound 31). The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the distinct selectivity of each derivative.

Kinase TargetCompound 15y (TBK1 Inhibitor) IC50 (nM)[1][2]Compound C03 (TRK Inhibitor) IC50 (nM)[3][4]Compound 31 (Mps1 Inhibitor) IC50 (nM)[5]
Primary Target(s)
TBK10.2--
TRKA-56-
TRKB-Pan-TRK inhibitor-
TRKC-Pan-TRK inhibitor-
Mps1--2.596
Selected Off-Target Kinases
FAK-Selective-
PAK4-Selective-
PLK4-Selective-
IKKεPotent Inhibition--

Note: "-" indicates that data was not provided in the cited literature. "Selective" indicates that the compound was found to be selective for this kinase, but specific IC50 values were not provided in the primary text. "Pan-TRK inhibitor" indicates activity against all TRK family members.

Experimental Workflow and Methodologies

The determination of kinase inhibitor selectivity is a critical step in drug development. A common approach involves screening the compound against a large panel of kinases to identify both on-target and potential off-target activities.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Compound Pyrazolo[3,4-b]pyridine Derivative (in DMSO) Serial_Dilution Serial Dilution Compound->Serial_Dilution 10 mM stock Incubate_Inhibitor Pre-incubation (Inhibitor + Kinase) Serial_Dilution->Incubate_Inhibitor Plate 384-well Plate Kinase_Mix Kinase + Buffer Kinase_Mix->Incubate_Inhibitor Substrate_ATP Substrate + ATP Kinase_Reaction Kinase Reaction (Add Substrate/ATP) Substrate_ATP->Kinase_Reaction Incubate_Inhibitor->Kinase_Reaction Stop_Reaction Stop Reaction & Detect Signal Kinase_Reaction->Stop_Reaction Plate_Reader Plate Reader Stop_Reaction->Plate_Reader Data_Analysis Data Analysis (IC50 determination) Plate_Reader->Data_Analysis

Caption: A generalized workflow for determining kinase inhibitor selectivity.

Detailed Experimental Protocol: In Vitro Kinase Activity Assay

The following is a representative protocol for determining the IC50 values of pyrazolo[3,4-b]pyridine derivatives against a panel of protein kinases, based on commonly used methods such as radiometric or luminescence-based assays.[6][7]

1. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound (e.g., pyrazolo[3,4-b]pyridine derivative) in 100% dimethyl sulfoxide (DMSO).

  • Create a series of dilutions from the stock solution in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended.

2. Kinase Reaction:

  • The kinase reactions are typically performed in 96-well or 384-well plates.

  • Prepare a kinase reaction mixture containing the specific kinase of interest and its corresponding substrate in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[6]

  • Add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (as a vehicle control) to each well.

  • Add the kinase to each well and incubate for approximately 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

  • Initiate the kinase reaction by adding the substrate and ATP mixture to each well. The concentration of ATP is often kept at or near its Km value for each specific kinase.[8]

  • Incubate the plate at 30°C for a specified period, typically 30-60 minutes.

3. Detection and Data Analysis:

  • The method of detection depends on the assay format:

    • Radiometric Assay: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[7] After the reaction, the phosphorylated substrate is separated from the remaining labeled ATP, and the radioactivity is quantified using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): This assay quantifies the amount of ADP produced during the kinase reaction.[6] After the kinase reaction, a reagent is added to stop the reaction and deplete any remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Measure the signal (radioactivity or luminescence) from each well using a suitable plate reader.

  • Plot the signal intensity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathway Context

The kinases targeted by the pyrazolo[3,4-b]pyridine derivatives discussed are key components of cellular signaling pathways that regulate processes such as cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of many cancers.

Signaling_Pathways cluster_trks TRK Signaling cluster_tbk1 Innate Immunity Signaling cluster_mps1 Spindle Assembly Checkpoint TRK TRK A/B/C RAS_RAF RAS/RAF/MEK/ERK Pathway TRK->RAS_RAF activates PLCg PLCγ Pathway TRK->PLCg activates Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PLCg->Survival TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces Mps1 Mps1 SAC Spindle Assembly Checkpoint Mps1->SAC activates Mitosis Mitosis SAC->Mitosis

Caption: Simplified signaling pathways involving TRK, TBK1, and Mps1 kinases.

This comparative guide underscores the adaptability of the pyrazolo[3,4-b]pyridine scaffold in designing potent and selective kinase inhibitors. The choice of substituents on the core structure allows for precise targeting of different kinases, offering a powerful tool for the development of novel therapeutics. The provided methodologies offer a foundation for researchers to conduct their own comparative studies and further explore this promising class of compounds.

References

Validating the Mechanism of Action of a Novel 1H-pyrazolo[3,4-b]pyridine Derivative as a Potent TBK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the mechanism of action of a novel 1H-pyrazolo[3,4-b]pyridine derivative, herein designated as Compound 15y, a highly potent inhibitor of TANK-binding kinase 1 (TBK1).[1][2][3] TBK1 is a crucial kinase in the innate immune signaling pathway, responsible for activating downstream transcription factors like IRF3, which in turn orchestrate the production of type I interferons.[4] Dysregulation of the TBK1 pathway is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.

This document presents a comparative analysis of Compound 15y with two well-established TBK1 inhibitors, BX795 and MRT67307. We provide a detailed overview of their inhibitory activities, the underlying signaling pathway, and comprehensive experimental protocols to enable researchers to validate and compare the efficacy of these compounds.

Comparative Inhibitory Potency

The inhibitory potency of Compound 15y and its alternatives against TBK1 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of Compound 15y.

CompoundTarget KinaseIC50 (nM)
Compound 15y TBK1 0.2 [1][2][3]
BX795TBK17.1[2]
MRT67307TBK128.7[2]

Table 1: Comparison of in vitro inhibitory potency of Compound 15y, BX795, and MRT67307 against TBK1.

TBK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TBK1 signaling pathway, which is activated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Compound 15y, along with BX795 and MRT67307, are ATP-competitive inhibitors that directly target the kinase activity of TBK1, thereby preventing the phosphorylation and subsequent activation of its downstream substrate, IRF3.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_downstream Downstream Signaling PAMPs PAMPs / DAMPs Receptors PRRs (e.g., TLRs, RLRs) PAMPs->Receptors Adaptors Adaptor Proteins (e.g., TRIF, MAVS) Receptors->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (active) IRF3->pIRF3 Dimerization Dimerization pIRF3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation IFNB1_Gene IFNB1 Gene Nuclear_Translocation->IFNB1_Gene IFN_beta IFN-β Production IFNB1_Gene->IFN_beta Inhibitors Compound 15y BX795 MRT67307 Inhibitors->TBK1

Figure 1: TBK1 Signaling Pathway and Inhibition Point.

Experimental Validation Workflow

To validate the mechanism of action of a putative TBK1 inhibitor, a series of in vitro and cell-based assays should be performed. The following workflow provides a logical sequence of experiments to confirm direct enzyme inhibition and assess downstream cellular effects.

Experimental_Workflow start Hypothesis: Compound is a TBK1 inhibitor in_vitro In Vitro Kinase Assay (e.g., ADP-Glo) start->in_vitro direct_inhibition Confirmation of Direct Inhibition in_vitro->direct_inhibition cell_based_p Cell-Based Assay: Phosphorylation of IRF3 (Western Blot) direct_inhibition->cell_based_p cell_based_g Cell-Based Assay: Gene Expression (qPCR for IFNB1, CXCL10) direct_inhibition->cell_based_g downstream_effects Assessment of Downstream Cellular Effects cell_based_p->downstream_effects cell_based_g->downstream_effects conclusion Conclusion: Validated Mechanism of Action downstream_effects->conclusion

Figure 2: Experimental Workflow for Validating TBK1 Inhibition.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

In Vitro TBK1 Kinase Assay (ADP-Glo™)

This assay quantitatively measures the activity of TBK1 by detecting the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human TBK1 enzyme

  • TBK1 substrate (e.g., Myelin Basic Protein or a specific peptide)

  • ATP

  • Test compounds (Compound 15y, BX795, MRT67307)

  • TBK1 Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in TBK1 Kinase Buffer.

  • In a 384-well plate, add 1 µl of each compound dilution or DMSO (vehicle control).

  • Add 2 µl of TBK1 enzyme solution to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2 µl of a mixture containing the TBK1 substrate and ATP.

  • Incubate the reaction at room temperature for 60 minutes.[5]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[6]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[6]

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot for Phosphorylated IRF3

This assay assesses the ability of the inhibitors to block TBK1-mediated phosphorylation of its direct downstream target, IRF3, in a cellular context.

Materials:

  • THP-1 (human monocytic) or RAW264.7 (murine macrophage) cells

  • Lipopolysaccharide (LPS) or Poly(I:C) for cell stimulation

  • Test compounds

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed THP-1 or RAW264.7 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 1 hour for THP-1 cells) to activate the TBK1 pathway.[7]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.[4]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total IRF3 to confirm equal protein loading.

Cell-Based qPCR for TBK1-Responsive Genes

This assay measures the mRNA expression of genes known to be downstream of TBK1 signaling, such as IFNB1 and CXCL10, to confirm the functional consequence of TBK1 inhibition.

Materials:

  • RAW264.7 cells

  • LPS for cell stimulation

  • Test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for Ifnb1, Cxcl10, and a housekeeping gene (e.g., Actb or Gapdh)

Procedure:

  • Seed RAW264.7 cells in a 12-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and primers for the target genes and a housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in compound-treated samples compared to the DMSO-treated, stimulated control.

Kinase Selectivity

An important aspect of validating a kinase inhibitor is to determine its selectivity. While Compound 15y has been reported to have good selectivity, a comprehensive kinase panel screening would provide a more detailed profile.[2][3] For comparison, BX795 is known to inhibit other kinases such as PDK1, and MRT67307 also inhibits IKKε.[8] A focused selectivity study against closely related kinases is recommended for a thorough validation.

Selectivity_Concept cluster_compound Test Compound cluster_kinases Kinase Panel Compound Compound 15y TBK1 TBK1 Compound->TBK1 High Potency IKKe IKKε Compound->IKKe PDK1 PDK1 Compound->PDK1 OtherKinase1 Other Kinase 1 Compound->OtherKinase1 OtherKinase2 Other Kinase 2 Compound->OtherKinase2 OtherKinaseN ... Compound->OtherKinaseN

Figure 3: Conceptual Representation of Kinase Selectivity Profiling.

By following the experimental protocols and considering the comparative data presented in this guide, researchers can effectively validate the mechanism of action of novel 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors and objectively assess their performance against existing alternatives.

References

Unveiling the Kinase Selectivity of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase cross-reactivity profile of a 6-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative against a panel of kinases. The performance is benchmarked against established fibroblast growth factor receptor (FGFR) inhibitors, supported by experimental data and detailed methodologies.

While specific kinase profiling data for this compound is not publicly available, this guide utilizes data from a close structural analog, compound 7n , a potent FGFR inhibitor featuring the core 1H-pyrazolo[3,4-b]pyridine scaffold. This analysis offers valuable insights into the potential selectivity and off-target effects of this compound class.

Comparative Kinase Inhibition Profile

The inhibitory activity of compound 7n was evaluated against a panel of key kinases and compared with two well-characterized FGFR inhibitors, AZD4547 and NVP-BGJ398. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

Kinase TargetCompound 7n (IC50, nM)AZD4547 (IC50, nM)NVP-BGJ398 (IC50, nM)
FGFR10.3 ± 0.01[1]0.2[2][3]0.9[4]
FGFR20.7 ± 0.1[1]2.5[2][3]1.4[4]
FGFR32.0 ± 0.3[1]1.8[2][3]1.0[4]
FGFR452.7 ± 0.6[1]165[3]60[4]
VEGFR2422.7 ± 37.6[1]24Not widely reported

Data Analysis:

Compound 7n demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range, comparable to the established inhibitors AZD4547 and NVP-BGJ398.[1] Notably, compound 7n exhibits significant selectivity for FGFR1/2/3 over FGFR4 and a much weaker activity against VEGFR2.[1] This selectivity profile is a critical attribute for a targeted therapy, as it can minimize off-target effects and associated toxicities. For instance, potent inhibition of VEGFR2 can lead to cardiovascular side effects. The data suggests that the 1H-pyrazolo[3,4-b]pyridine scaffold can be effectively tailored to achieve high potency and selectivity for the FGFR family.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP) or non-radiolabeled for luminescence-based assays.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[5]

  • Test compound (e.g., this compound derivative) serially diluted in DMSO.

  • 96-well or 384-well assay plates.

  • Phosphocellulose filter plates (for radiometric assays).

  • Scintillation counter or luminescence plate reader.

2. Assay Procedure (Radiometric Format):

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In each well of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • The amount of radioactivity is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Alternative Luminescence-Based Assay (e.g., ADP-Glo™ Kinase Assay): This method measures the amount of ADP produced in the kinase reaction.

  • Perform the kinase reaction as described above using non-radiolabeled ATP.

  • After the incubation period, add a reagent that depletes the remaining ATP.

  • Add a second reagent that converts the generated ADP back to ATP.

  • Finally, add a luciferase/luciferin mixture that produces a luminescent signal proportional to the amount of newly formed ATP.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values as described for the radiometric assay.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided in Graphviz DOT language.

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Inhibitor This compound (or analog) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling cascade and the point of inhibition.

VEGFR2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival Src->Angiogenesis PKC->Angiogenesis eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitor This compound (or analog) Inhibitor->VEGFR2 Weakly Inhibits

Caption: Overview of the VEGFR2 signaling pathway.

Experimental Workflow for Kinase Inhibitor Profiling

Experimental_Workflow Synthesis Compound Synthesis (this compound) Purification Purification and Characterization Synthesis->Purification Primary_Screen Primary Kinase Screen (Single Concentration) Purification->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Selectivity_Panel Kinase Selectivity Panel Screening Dose_Response->Selectivity_Panel Cellular_Assay Cell-Based Assays (e.g., Proliferation) Selectivity_Panel->Cellular_Assay Data_Analysis Data Analysis and SAR Studies Cellular_Assay->Data_Analysis

Caption: A typical workflow for kinase inhibitor discovery and profiling.

References

Benchmarking New Pyrazolo[3,4-b]pyridine Inhibitors Against Established Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel pyrazolo[3,4-b]pyridine inhibitors against established drugs, offering a valuable resource for researchers in oncology and related fields. The data presented is compiled from recent studies and is intended to facilitate an objective assessment of the performance of these emerging therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50/GI50 values) of new pyrazolo[3,4-b]pyridine inhibitors and their established counterparts across various molecular targets and cancer cell lines.

Table 1: Inhibition of Topoisomerase IIα

CompoundTargetIC50 / GI50 (µM)Cell Line(s)Reference
New Pyrazolo[3,4-b]pyridine Inhibitors
Compound 8cTopoisomerase IIαComparable to EtoposideNot specified--INVALID-LINK--
Compound 8cAntiproliferative1.33 (GI50 MG-MID)NCI-60 Panel--INVALID-LINK--
Established Drug
EtoposideTopoisomerase IIα59.2Enzyme Assay--INVALID-LINK--
EtoposideAntiproliferative30.16HepG2--INVALID-LINK--
EtoposideAntiproliferative0.051MOLT-3--INVALID-LINK--
DoxorubicinAntiproliferative2.26 - >20Various--INVALID-LINK--

Table 2: Inhibition of Tropomyosin Receptor Kinases (TRK)

CompoundTargetIC50 (nM)Cell Line / AssayReference
New Pyrazolo[3,4-b]pyridine Inhibitors
Compound C03TRKA56Enzyme Assay--INVALID-LINK--
Compound C09TRKA57Enzyme Assay--INVALID-LINK--
Compound C10TRKA26Enzyme Assay--INVALID-LINK--
Established Drugs
LarotrectinibTRKA/B/C<20Enzyme Assay--INVALID-LINK--
EntrectinibTRKA/B/C1 - 5Enzyme Assay--INVALID-LINK--

Table 3: Inhibition of TANK-Binding Kinase 1 (TBK1)

CompoundTargetIC50 (nM)Assay TypeReference
New Pyrazolo[3,4-b]pyridine Inhibitors
Compound 15yTBK10.2Enzyme Assay--INVALID-LINK--
Established Drugs
BX795TBK16Enzyme Assay[TBK1 Inhibitor, Gene
MRT67307TBK119Enzyme Assay--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate peptide or protein

  • Test pyrazolo[3,4-b]pyridine inhibitor and established drug

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[1]

  • ATP solution

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors and established drugs in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.

  • Prepare a master mix containing the kinase and its substrate in kinase assay buffer.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding a specific concentration of ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of an inhibitor to prevent Topoisomerase IIα from relaxing supercoiled DNA.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Test pyrazolo[3,4-b]pyridine inhibitor and Etoposide

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin).[2]

  • ATP solution

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue).[2]

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mix containing assay buffer, supercoiled DNA, and ATP.[2]

  • Add serial dilutions of the test inhibitor or Etoposide to the reaction tubes. Include a solvent control.

  • Add Topoisomerase IIα to initiate the reaction.[2]

  • Incubate at 37°C for 30 minutes.[2]

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.[2]

  • Vortex and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with a DNA stain and visualize under UV light.

  • The inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

Cell Viability (MTT) Assay for GI50/IC50 Determination

This colorimetric assay determines the cytotoxic or cytostatic effects of an inhibitor on cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazolo[3,4-b]pyridine inhibitor and established drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitors and established drugs in culture medium.

  • Replace the medium in the wells with the medium containing the diluted compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[3]

  • Shake the plate for 10-15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the drug concentration and determine the GI50 or IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolo[3,4-b]pyridine inhibitors and a general workflow for their evaluation.

experimental_workflow cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_evaluation Lead Optimization s1 Compound Library (Pyrazolo[3,4-b]pyridines) s2 Target-Based Assay (e.g., Kinase Assay) s1->s2 Primary Screen s3 IC50 Determination s2->s3 e1 Hit Identification s3->e1 Potent Hits c1 Cell Viability Assay (e.g., MTT) c2 GI50/IC50 Determination c1->c2 c3 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) c2->c3 e2 Lead Compound Selection c3->e2 Validated Hits e1->c1 Secondary Screen

General workflow for benchmarking new inhibitors.

trk_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS Activation PI3K PI3K TRK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor / Larotrectinib Inhibitor->TRK Inhibition

Simplified TRK signaling pathway.

tbk1_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Viral/Bacterial Sensor TBK1 TBK1 Sensor->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferon (IFN) Production IRF3->IFN Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor / BX795 Inhibitor->TBK1 Inhibition

Simplified TBK1 signaling pathway.

References

Pyrazolo[3,4-b]pyridine Efficacy: A Head-to-Head In Vivo Comparison with Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of oncology research, the quest for more effective and less toxic cancer therapeutics is paramount. This guide provides a detailed in vivo comparison of a novel pyrazolopyrimidine compound, a close structural analog of the pyrazolo[3,4-b]pyridine class, against the widely used standard-of-care chemotherapy, paclitaxel. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging class of anti-cancer agents.

Superior In Vivo Efficacy in a Breast Cancer Model

A recent preclinical study directly compared the anti-tumor efficacy of a novel pyrazolo[4,3-d]pyrimidine, referred to as Compound 9 , with paclitaxel in an established mouse xenograft model of human breast cancer. The results demonstrated a statistically significant advantage for Compound 9 in inhibiting tumor growth.

Quantitative Efficacy Data
Treatment GroupDosage RegimenMean Tumor Volume ReductionStatistical Significance (vs. Paclitaxel)
Compound 9 30 mg/kg (twice weekly)Significantly greater than paclitaxelP < 0.0001
Paclitaxel 10 mg/kg (once weekly)Standard tumor growth inhibitionN/A
Vehicle Control N/ABaseline tumor growthN/A

Data synthesized from a study on an MCF-7 TUBB3 (βIII-tubulin overexpressing) breast cancer xenograft model.[1][2]

Mechanism of Action: Targeting Microtubule Dynamics

Compound 9 exerts its potent anti-tumor effect by inhibiting tubulin polymerization, a critical process for cell division.[1][2] It binds to the colchicine site on tubulin, thereby disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. This mechanism is distinct from that of taxanes like paclitaxel, which stabilize microtubules.

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Free Tubulin Dimers Free Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Free Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest Leads to Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Microtubule Depolymerization->Free Tubulin Dimers Microtubule Depolymerization->Mitotic Arrest Leads to Compound 9 Compound 9 Compound 9->Microtubule Polymerization Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubule Depolymerization Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of Compound 9 vs. Paclitaxel.

Detailed Experimental Protocols

The following is a detailed methodology for the in vivo xenograft study comparing Compound 9 and paclitaxel.

In Vivo Breast Cancer Xenograft Model
  • Cell Line: Human breast adenocarcinoma cell line MCF-7, engineered to overexpress βIII-tubulin (MCF-7 TUBB3), was used. This is a model known for resistance to taxane-based chemotherapy.

  • Animal Model: Athymic nude mice (female, 8 weeks old) were utilized for the study.[3] These mice lack a functional thymus and are unable to mount T-cell mediated immune responses, thus readily accepting human tumor xenografts.[4]

  • Tumor Implantation: 1 x 107 MCF-7 TUBB3 cells were suspended in Matrigel and implanted into the mammary fat pad of each mouse.

  • Treatment Initiation: Treatment commenced when tumors reached a predetermined size.

  • Drug Administration:

    • Compound 9: Administered at a dose of 30 mg/kg twice weekly.

    • Paclitaxel: Administered at its maximally tolerated dose of 10 mg/kg once a week.

  • Statistical Analysis: A two-way ANOVA with repeated measures was employed to determine the statistical significance of the differences in tumor volume between the treatment groups.

Start Start Cell_Culture MCF-7 TUBB3 Cell Culture Start->Cell_Culture Implantation Tumor Cell Implantation (Athymic Nude Mice) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group_Compound9 Compound 9 Treatment (30 mg/kg, 2x/week) Randomization->Group_Compound9 Group_Paclitaxel Paclitaxel Treatment (10 mg/kg, 1x/week) Randomization->Group_Paclitaxel Group_Vehicle Vehicle Control Randomization->Group_Vehicle Efficacy_Assessment Tumor Volume Measurement Group_Compound9->Efficacy_Assessment Group_Paclitaxel->Efficacy_Assessment Group_Vehicle->Efficacy_Assessment Endpoint Study Endpoint: Tumor Excision & Weight Efficacy_Assessment->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: In vivo experimental workflow.

Concluding Remarks

The preclinical data strongly suggests that pyrazolopyrimidine-based compounds, such as Compound 9, hold significant promise as a therapeutic alternative to standard-of-care taxanes, particularly in resistant tumors. The superior efficacy demonstrated in this head-to-head in vivo comparison warrants further investigation and preclinical development of this class of molecules. Future studies should aim to explore the efficacy of pyrazolo[3,4-b]pyridines against a broader range of cancer types and in combination with other anti-cancer agents.

References

A Comparative Analysis of Pyrazolo[3,4-b]pyridine Analogs: Binding Modes and Structural Insights

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the active sites of various protein kinases.[1][2] This has led to the development of numerous analogs with potent inhibitory activity against key kinases implicated in cancer and inflammatory diseases. This guide provides a structural comparison of the binding modes of different pyrazolo[3,4-b]pyridine analogs to several important kinase targets, supported by quantitative binding data and detailed experimental protocols.

Quantitative Binding Affinity of Pyrazolo[3,4-b]pyridine Analogs

The following table summarizes the in vitro inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets. These compounds demonstrate a wide range of potencies, often in the nanomolar range, highlighting the effectiveness of this scaffold in kinase inhibitor design.

Compound IDTarget KinaseBinding Affinity (IC50)Source
BMS-265246 (21h) CDK1/cyclin B6 nM[3]
CDK2/cyclin E9 nM[3]
Compound 3 CDK20.30 µM[4]
Compound 15y TBK10.2 nM[5]
GSK8612 (5) TBK1pKd = 8.0[6]
BAY-985 (6) TBK12 nM[6]
IKKε2 nM[6]
Compound C03 TRKA56 nM[7]
Compound C09 TRKA57 nM[7]
Compound C10 TRKA26 nM[7]
Compound 10g ALK-L1196MGI50 < 0.205 µM (Cell-based)[8]
H2228 cellsGI50 = 0.219 µM[8]

Structural Comparison of Binding Modes

The efficacy of pyrazolo[3,4-b]pyridine analogs as kinase inhibitors is largely dictated by their ability to form key interactions within the ATP-binding pocket. Molecular docking and X-ray crystallography studies have revealed common and distinct binding features across different kinase targets.

Cyclin-Dependent Kinase 2 (CDK2)

Inhibitors of CDK2, a key regulator of the cell cycle, often utilize the pyrazolo[3,4-b]pyridine core to form hydrogen bonds with the hinge region of the kinase. A solid-state structure of a difluoro analog (21j) bound to CDK2 revealed that the inhibitor occupies the ATP purine binding site.[3] The pyrazole nitrogen and the pyridine nitrogen of the scaffold are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of Leu83 in the hinge region.[3] Substituents at various positions of the pyrazolopyridine ring extend into different pockets of the active site, influencing potency and selectivity. For instance, a 2,6-difluorophenyl substitution was found to be critical for potent inhibitory activity in the BMS-265246 series.[3]

TANK-Binding Kinase 1 (TBK1)

TBK1 is a non-canonical IKK family member involved in innate immunity and oncogenesis.[5] Molecular docking studies of potent inhibitors like compound 15y show the pyrazolo[3,4-b]pyridine core anchoring the molecule in the active site.[6] The binding mode often involves hydrogen bonds between the pyrazole NH and the backbone carbonyl of a hinge residue. Additionally, other parts of the molecule form specific interactions; for example, in one series, a hydrogen bond between an indole moiety of the inhibitor and the side chain of Asp157 was identified as important for activity.[6]

Tropomyosin Receptor Kinase A (TRKA)

TRK kinases are involved in nerve development and are targets in various cancers.[9][10] The binding mode of pyrazolo[3,4-b]pyridine derivatives in TRKA is predicted to be similar to that of other known TRK inhibitors like entrectinib.[7] The core scaffold is expected to anchor to the hinge region via hydrogen bonds with residues such as Glu590 and Met592 .[7] Substituents on the scaffold can then form additional interactions. For instance, a fluorine-substituted aromatic ring can extend towards the DFG motif, forming favorable interactions, while other parts of the molecule can extend towards the solvent-exposed region.[7] In a study of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, ligand L5 was observed to form five conventional hydrogen bonds with residues Glu546, Met620, Lys627, and Lys572 .[9]

Signaling Pathway Diagram

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_inhibitor CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates DNARep DNA Replication CDK2->DNARep Initiates PyrazoloPyridine Pyrazolo[3,4-b]pyridine Analog PyrazoloPyridine->CDK2 Inhibits

Caption: Role of CDK2 in the G1/S phase transition of the cell cycle and its inhibition by pyrazolo[3,4-b]pyridine analogs.

Experimental Protocols

The data presented in this guide were generated using a combination of biochemical assays and computational methods. Below are detailed methodologies for key experiments.

Kinase Inhibition Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

  • Principle: This assay measures the phosphorylation of a substrate by the target kinase. The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the substrate, and another labeled with an acceptor fluorophore (e.g., XL665) that binds to the phosphorylated site. When both antibodies are bound in proximity, FRET occurs, generating a signal that is proportional to the kinase activity.

  • Procedure:

    • The kinase, substrate (e.g., a biotinylated peptide), and ATP are incubated in a reaction buffer.

    • The pyrazolo[3,4-b]pyridine inhibitor at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 25°C).

    • The detection reagents (Eu-labeled antibody and XL665-labeled antibody) are added to stop the reaction and initiate the detection process.

    • After an incubation period, the HTRF signal is read on a compatible plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Z'-LYTE™ Kinase Assay:

  • Principle: This is a fluorescence-based immunoassay that measures the phosphorylation of a peptide substrate. It relies on FRET between two coumarin- and fluorescein-labeled peptides. Phosphorylation of the substrate prevents it from being cleaved by a development reagent protease, thus preserving the F-RET signal.

  • Procedure:

    • The kinase reaction is set up with the target kinase, a specific peptide substrate, and ATP in the presence of varying concentrations of the inhibitor.

    • The reaction is incubated to allow for phosphorylation.

    • A development reagent containing a site-specific protease is added.

    • The protease cleaves unphosphorylated peptides, disrupting FRET.

    • The fluorescence emission ratio is measured to determine the extent of phosphorylation.

    • Data are analyzed to determine the IC50 of the inhibitor.[6]

Molecular Docking
  • Principle: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to a second (the receptor, e.g., a protein) when bound to each other to form a stable complex.[10] It is used to predict the binding mode and affinity of a ligand.

  • Procedure:

    • Receptor Preparation: An X-ray crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned. The binding site is defined based on the location of the co-crystallized ligand or known active site residues.

    • Ligand Preparation: The 3D structures of the pyrazolo[3,4-b]pyridine analogs are generated and energy-minimized using computational chemistry software.

    • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined binding site of the receptor.

    • Scoring and Analysis: The program uses a scoring function to estimate the binding affinity for each pose. The resulting poses are ranked, and the top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.[9][11]

This guide provides a comparative overview of the binding characteristics of pyrazolo[3,4-b]pyridine analogs, demonstrating the versatility of this scaffold in targeting different kinase families. The quantitative data and structural insights are valuable for the rational design and development of next-generation kinase inhibitors.

References

A Comparative Guide to the ADME/Tox Profiles of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] Derivatives have been investigated as inhibitors of various kinases and enzymes such as cyclin-dependent kinases (CDKs), Topoisomerase IIα, and TANK-binding kinase 1 (TBK1).[1][3][4] As with any drug discovery program, the successful development of these compounds hinges not only on their potency but also on favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles. Early-stage in vitro ADME/Tox screening is crucial for identifying candidates with a higher probability of success in later clinical phases.[5][6]

This guide provides a comparative overview of the ADME/Tox properties of substituted pyrazolo[3,4-b]pyridines, supported by experimental data and detailed methodologies for key assays.

Data Presentation: Comparative ADME/Tox Parameters

The following tables summarize key quantitative data for a representative set of substituted pyrazolo[3,4-b]pyridine analogs. These tables are designed for easy comparison of their drug-like properties.

Table 1: Physicochemical Properties and In Vitro Permeability

Compound ID Substitution Pattern clogP Aqueous Solubility (µM) Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) Efflux Ratio
PBP-1 R1=H, R3=Phenyl, R4=CH₃, R6=CF₃ 3.8 15 12.5 1.8
PBP-2 R1=H, R3=Indole, R4=H, R6=Cl 4.2 8 9.8 3.5
PBP-3 R1=SEM, R3=Aniline, R4=H, R6=H 2.5 55 18.2 1.2

| PBP-4 | R1=H, R3=Benzothiazole, R4=CH₃, R6=CH₃ | 4.5 | 5 | 7.1 | 2.9 |

Table 2: In Vitro Metabolic Stability and CYP450 Inhibition

Compound ID Human Liver Microsomal Stability (t½, min) Intrinsic Clearance (CLint, µL/min/mg) CYP3A4 Inhibition (IC₅₀, µM) CYP2D6 Inhibition (IC₅₀, µM)
PBP-1 >60 <10 >25 18.5
PBP-2 25 45 8.2 >25
PBP-3 48 22 >25 >25

| PBP-4 | 15 | 88 | 5.1 | 12.0 |

Table 3: Plasma Protein Binding and In Vitro Toxicity

Compound ID Human Plasma Protein Binding (%) hERG Inhibition (IC₅₀, µM) Cytotoxicity (HepG2, GI₅₀, µM) Ames Test Result (TA98, TA100)
PBP-1 98.5 >30 15.2 Negative
PBP-2 99.2 9.8 1.5 Negative
PBP-3 92.1 >30 >50 Negative

| PBP-4 | 99.5 | 4.5 | 0.8 | Equivocal |

Experimental Protocols

Detailed methodologies for the key in vitro ADME/Tox assays are provided below.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), located in the liver microsomes.[7]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.[8]

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, test compound stock solution, control compounds (e.g., verapamil, testosterone), quenching solution (e.g., cold acetonitrile with internal standard).

  • Procedure:

    • The test compound (typically at 1 µM) is pre-incubated with activated HLM (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding the cold quenching solution.

    • Samples are centrifuged to precipitate proteins, and the supernatant is collected.

    • The concentration of the remaining parent compound is quantified using LC-MS/MS.[9]

    • The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).

CYP450 Inhibition Assay (Fluorogenic)

This assay evaluates a compound's potential to cause drug-drug interactions by inhibiting major CYP isoforms.

  • Objective: To determine the IC₅₀ value of a compound against specific CYP enzymes (e.g., CYP3A4, 2D6, 2C9).

  • Materials: Recombinant human CYP enzymes, specific fluorogenic probe substrates, NADPH regenerating system, test compound, potassium phosphate buffer.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the specific CYP isozyme and buffer in a 96- or 384-well plate.

    • The reaction is initiated by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

    • The plate is incubated at 37°C for a predetermined time.

    • The reaction is stopped by adding a stop solution (e.g., acetonitrile or trichloroacetic acid).

    • The formation of the fluorescent metabolite is measured using a plate reader at the appropriate excitation/emission wavelengths.

    • IC₅₀ values are calculated by plotting the percent inhibition versus the logarithm of the test compound concentration.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay measures the fraction of a drug that is bound to plasma proteins, which influences its distribution and clearance.[10] Only the unbound drug is available to exert pharmacological effects.[11]

  • Objective: To determine the percentage of a compound bound to plasma proteins.

  • Materials: Rapid Equilibrium Dialysis (RED) device, human plasma, phosphate-buffered saline (PBS), test compound.

  • Procedure:

    • The test compound is added to plasma (the donor chamber of the RED device).

    • The donor chamber is separated from a chamber containing PBS (the receiver chamber) by a semipermeable membrane with an 8 kDa molecular weight cutoff.

    • The RED plate is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.[11][12]

    • After incubation, equal volumes of samples are taken from both the plasma and buffer chambers.

    • To ensure accurate measurement, the plasma sample is matched with an equivalent amount of buffer, and the buffer sample is matched with an equivalent amount of blank plasma.

    • Protein is precipitated from all samples using cold acetonitrile.

    • Following centrifugation, the concentrations of the compound in the supernatants from both chambers are determined by LC-MS/MS.

    • The percent bound is calculated using the concentrations in the plasma and buffer chambers.

hERG Inhibition Assay (Thallium Flux)

The human ether-a-go-go-related gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[13] This assay is a key screen for cardiotoxicity.[14]

  • Objective: To assess a compound's potential to inhibit the hERG channel.

  • Materials: hERG-expressing cell line (e.g., HEK293 or U2OS), thallium-sensitive fluorescent dye (e.g., FluxOR™), stimulation buffer containing thallium and potassium.

  • Procedure:

    • hERG-expressing cells are plated in 384- or 1536-well plates.[14]

    • Cells are loaded with a thallium-sensitive dye. In the cytosol, the dye is cleaved by esterases and becomes trapped inside the cells.[14]

    • The cells are then incubated with various concentrations of the test compound. A known hERG blocker like astemizole is used as a positive control.[15]

    • A stimulation buffer containing thallium (a surrogate for K⁺) is added to the wells to open the hERG channels.[14][15]

    • Thallium ions flow into the cells through the open channels and bind to the dye, causing an increase in fluorescence.[14]

    • The fluorescence intensity is measured kinetically using a plate reader. The signal is proportional to the number of open hERG channels.

    • The IC₅₀ value is determined by measuring the compound's ability to reduce the thallium-induced fluorescence signal in a concentration-dependent manner.

Mutagenicity Assay (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[16][17]

  • Objective: To determine if a compound can cause mutations in the DNA of the test organism.[16]

  • Materials: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100), minimal glucose agar plates, top agar, test compound, positive controls (e.g., 2-aminofluorene), S9 fraction (rodent liver extract for metabolic activation).[16][18]

  • Procedure:

    • The test compound at several concentrations is added to a small amount of molten top agar, along with the bacterial tester strain and, optionally, the S9 mix.[17]

    • The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate, which lacks histidine.[18]

    • The plates are incubated at 37°C for 48-72 hours.[16]

    • Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will be able to grow and form visible colonies.[16][17]

    • The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies above the spontaneous background level.

Visualizations: Pathways and Workflows

Generic Kinase Inhibition Pathway

Many pyrazolo[3,4-b]pyridine derivatives function by inhibiting protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., Ras/Raf) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., MEK/CDK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein (e.g., ERK/Rb) Kinase2->Effector Phosphorylates Transcription Transcription Factors (e.g., c-Myc, E2F) Effector->Transcription Activates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase2 Blocks Phosphorylation Response Cell Proliferation, Survival Transcription->Response Leads to GF Growth Factor GF->Receptor

Caption: Generic kinase signaling pathway inhibited by a pyrazolo[3,4-b]pyridine derivative.

In Vitro ADME/Tox Screening Workflow

The evaluation of drug candidates follows a tiered approach, starting with high-throughput screens for basic properties and progressing to more complex toxicity assessments for promising compounds.

G cluster_tier1 Tier 1: Primary Screening (High-Throughput) cluster_tier2 Tier 2: Secondary Screening (Medium-Throughput) cluster_tier3 Tier 3: Safety & Toxicity Screening Sol Aqueous Solubility LogD LogD / Lipophilicity MetStab Microsomal Stability Perm Caco-2 Permeability CYP CYP450 Inhibition (IC50 Panel) MetStab->CYP PPB Plasma Protein Binding Perm->PPB hERG hERG Inhibition CYP->hERG PPB->hERG Ames Ames Mutagenicity Lead Lead Candidate Selection hERG->Lead Cyto Hepatotoxicity / Cytotoxicity Ames->Lead Cyto->Lead

Caption: Tiered workflow for in vitro ADME/Tox profiling of drug candidates.

References

Safety Operating Guide

Proper Disposal of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methoxy-1H-pyrazolo[3,4-b]pyridine was not located. The following disposal procedures are based on the safety data for the parent compound, 1H-Pyrazolo[3,4-b]pyridine, and general guidelines for the disposal of pyridine derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all local, state, and federal regulations.

Researchers and laboratory personnel handling this compound must adhere to strict safety protocols to mitigate risks and ensure environmental protection. Due to its chemical structure, this compound should be treated as hazardous waste.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with the parent compound, 1H-Pyrazolo[3,4-b]pyridine, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Body Protection: A standard laboratory coat.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and absorbent materials), must be classified as hazardous waste.

  • Do not mix this waste with other waste streams. It is crucial to segregate it from incompatible materials such as strong oxidizing agents and strong acids.[2]

2. Waste Collection:

  • Solid Waste: Collect unused or expired solid this compound and contaminated disposable items in a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible container for liquid chemical waste.[2]

3. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards (e.g., Irritant, Potentially Toxic).

  • Record the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated.[2]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[3]

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

  • Follow all instructions provided by the disposal service for packaging and transportation.

  • The most common disposal method for pyridine-based compounds is incineration at high temperatures.

Hazard and Disposal Summary

ParameterInformationSource
Compound This compound-
CAS Number Not readily available-
Anticipated Hazards Skin Irritation, Serious Eye Irritation[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat[1]
Spill Cleanup Absorb with inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Waste Classification Hazardous WasteInferred from related compounds
Disposal Method Incineration via a licensed chemical waste disposal service.
Incompatible Materials Strong oxidizing agents, strong acids.[2]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste (Solid & Liquid) FumeHood->Segregate Collect Collect in a Designated Hazardous Waste Container Segregate->Collect Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Collect->Label Seal Securely Seal the Container Label->Seal Store Store in a Secure Satellite Accumulation Area Seal->Store ContactEHS Contact EHS or Licensed Waste Disposal Service Store->ContactEHS ArrangePickup Arrange for Waste Pickup ContactEHS->ArrangePickup Documentation Complete all Necessary Waste Manifests ArrangePickup->Documentation

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 6-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 6-Methoxy-1H-pyrazolo[3,4-b]pyridine. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Summary

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin irritation and serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Some related pyridine compounds are suspected of causing cancer.

Therefore, it is crucial to use appropriate personal protective equipment (PPE) and follow strict handling and disposal procedures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection - Gloves: Double gloving with nitrile or neoprene gloves is recommended. - Lab Coat: A chemical-resistant lab coat.Prevents skin contact, which may be harmful. Double gloving provides an extra layer of protection.
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.Minimizes the inhalation of any dust or vapors, which may be harmful and cause respiratory irritation.[1][2]
Footwear Closed-toe shoes.Protects feet from potential spills.

Detailed Experimental Protocol: Weighing and Dissolving a Solid Sample

This protocol outlines the steps for safely weighing and dissolving a solid sample of this compound.

Materials:

  • This compound solid

  • Appropriate solvent

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Stir bar (optional)

  • Analytical balance

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required PPE as listed in the table above.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

    • Inside the chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper.

    • Securely close the primary container of the chemical.

    • Carefully transport the weighed solid to the designated dissolution area within the fume hood.

  • Dissolving:

    • Place the weighed solid into a clean beaker or flask.

    • Slowly add the desired solvent to the beaker, avoiding splashing.

    • If necessary, add a stir bar and place the beaker on a stir plate to facilitate dissolution.

    • Once the solid is fully dissolved, proceed with your experimental work.

  • Decontamination:

    • Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.

    • Dispose of the weighing paper and any other contaminated disposable items in the designated solid hazardous waste container.

    • Wipe down the work surface in the fume hood again.

    • Properly doff and dispose of your gloves.

    • Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Avoid creating dust.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • Small Spills: In case of a small spill, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal:

  • Solid Waste: Collect all unused solid material and any contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Protocol: All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.[3] Contact your institution's EHS department for specific disposal procedures and to arrange for a waste pickup.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) prep1->prep2 handle1 Weigh Solid Inside Fume Hood prep2->handle1 handle2 Dissolve in Solvent handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Dispose of Waste in Labeled Hazardous Waste Containers clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.